BO-1165
Description
Properties
CAS No. |
89426-64-2 |
|---|---|
Molecular Formula |
C13H14FN5O8S2 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-(fluoromethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14FN5O8S2/c14-3-6-8(10(21)19(6)29(24,25)26)17-9(20)7(5-4-28-12(15)16-5)18-27-13(1-2-13)11(22)23/h4,6,8H,1-3H2,(H2,15,16)(H,17,20)(H,22,23)(H,24,25,26)/b18-7-/t6-,8-/m0/s1 |
InChI Key |
VOGCYJSPKJJBEE-GVQCVHRPSA-N |
Isomeric SMILES |
C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@@H](N(C3=O)S(=O)(=O)O)CF |
Canonical SMILES |
C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(2-amino-4-thiazolyl)-2-(1-carboxy-1-cyclopropoxyimino)acetamido)-4-fluoromethyl-2-oxo-1-azetidine sulfonic acid BO 1165 BO-1165 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of BO-112
Introduction
BO-112 is an investigational immunotherapy agent designed to overcome resistance to checkpoint inhibitors in various solid tumors. It is a synthetic, double-stranded RNA (dsRNA) formulated as a nanoplex with polyethylenimine (PEI). This formulation mimics a viral infection, potently activating the innate immune system to remodel the tumor microenvironment and sensitize tumors to anti-PD-1 therapies. This guide provides a comprehensive overview of the mechanism of action of BO-112, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: From Viral Mimicry to Tumor Immunity
BO-112's primary mechanism of action is centered on its function as a viral mimetic, specifically targeting intracellular and extracellular pattern recognition receptors (PRRs). As a synthetic dsRNA, it engages with key sensors of the innate immune system that are typically activated by viral pathogens.
Key Molecular Targets:
-
Toll-Like Receptor 3 (TLR3): Located in the endosomal compartment of immune cells such as dendritic cells (DCs), TLR3 recognizes dsRNA and triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2]
-
Melanoma Differentiation-Associated Protein 5 (MDA5): A cytosolic receptor that detects long dsRNA molecules, MDA5 activation also results in the robust production of type I IFNs.[1]
-
Protein Kinase R (PKR): Another cytosolic sensor of dsRNA, PKR activation leads to the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
The activation of these pathways culminates in a multi-faceted anti-tumor response:
-
Induction of Immunogenic Cell Death (ICD): BO-112, particularly in combination with radiotherapy, can induce ICD in cancer cells, characterized by the surface exposure of calreticulin.[3] This "eat me" signal promotes the phagocytosis of tumor cells by DCs.
-
Enhanced Antigen Presentation: By stimulating DCs, BO-112 promotes the processing and presentation of tumor-associated antigens to T cells, a critical step in initiating an adaptive anti-tumor immune response.[4]
-
T-Cell Infiltration and Activation: The production of type I IFNs and other cytokines creates a pro-inflammatory tumor microenvironment, attracting and activating cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.[1][4]
-
Upregulation of MHC-I and PD-L1: BO-112 has been shown to increase the expression of Major Histocompatibility Complex class I (MHC-I) and Programmed Death-Ligand 1 (PD-L1) on tumor cells, making them more visible to the immune system and potentially more susceptible to checkpoint blockade.[4]
-
Direct Apoptotic Effects: The activation of PKR can directly induce apoptosis in tumor cells, contributing to tumor growth inhibition.[5]
This transformation of the tumor microenvironment from an immunologically "cold" to a "hot" state is the cornerstone of BO-112's therapeutic strategy, particularly in overcoming resistance to anti-PD-1 therapies.[2]
Signaling Pathway of BO-112
Caption: Signaling pathway of BO-112.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of BO-112.
Table 1: Preclinical In Vivo Efficacy of Neoadjuvant BO-112
| Model | Treatment Group | Outcome | Result |
| 4T1 Orthotopic | BO-112 + anti-PD-1 | Metastasis Reduction | Significantly reduced tumor metastasis |
| MC38 Subcutaneous | BO-112 + anti-PD-1 | Metastasis Reduction | Significantly reduced tumor metastasis |
Data from a study on neoadjuvant intratumoral immunotherapy.[6]
Table 2: Clinical Efficacy of BO-112 in Combination with Pembrolizumab in Anti-PD-1-Resistant Melanoma (SPOTLIGHT-203 Phase II Trial)
| Parameter | Result (mITT Population, n=40) |
| Objective Response Rate (ORR) | 25% |
| Complete Response (CR) | 10% |
| Partial Response (PR) | 15% |
| Stable Disease | 40% |
| Median Duration of Response (DoR) | Not Reached (95% CI: 8.3 months to NA) |
| Median Progression-Free Survival (PFS) | 3.7 months (95% CI: 2.2 to 9.2) |
| Overall Survival (OS) at 24 months | 54% |
mITT: modified Intention-to-Treat. Data from the SPOTLIGHT-203 Phase II clinical trial.[1][7][8]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
1. In Vivo Murine Tumor Models for Neoadjuvant Studies
-
Cell Lines:
-
4T1 murine breast carcinoma cells
-
MC38 murine colon adenocarcinoma cells
-
-
Animal Models:
-
BALB/c mice for 4T1 tumors
-
C57BL/6 mice for MC38 tumors
-
-
Tumor Inoculation:
-
4T1 Orthotopic Model: 5 x 10^5 4T1 cells were injected into the mammary fat pad.
-
MC38 Subcutaneous Model: 5 x 10^5 MC38 cells were injected subcutaneously into the flank.
-
-
Treatment Protocol:
-
When tumors reached approximately 50-80 mm³, mice received intratumoral injections of 50 µg of BO-112 on days 7 and 10 post-inoculation.
-
For combination therapy, mice also received intraperitoneal injections of an anti-PD-1 monoclonal antibody (clone RMP1-14) on days 8 and 10.
-
Control groups received saline buffer with 5% glucose and/or a rat IgG2a isotype control antibody.
-
-
Surgical Resection: On day 14, primary tumors were surgically excised for subsequent analysis of metastases and immune cell populations.[6]
Experimental Workflow for Neoadjuvant In Vivo Studies
Caption: Workflow for neoadjuvant BO-112 studies in mice.
2. In Vitro Clonogenic Assays
-
Objective: To assess the direct cytotoxic effects of BO-112 and/or radiotherapy on cancer cell viability.
-
Cell Lines:
-
TS/A murine breast cancer cells
-
B16-OVA murine melanoma cells
-
-
Methodology:
-
Cells were seeded in 6-well plates at a density that allows for individual colony formation.
-
Cells were treated with varying doses of ionizing radiation and/or exposed to BO-112.
-
After a period of incubation (typically 7-14 days) to allow for colony growth, the cells were fixed and stained with crystal violet.
-
Colonies containing at least 50 cells were counted.
-
The surviving fraction was calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the untreated control wells.[9]
-
3. Clinical Trial Protocol (SPOTLIGHT-203)
-
Study Design: A multicenter, open-label, single-arm Phase II clinical trial.
-
Patient Population: Patients with advanced melanoma who had progressed on prior anti-PD-1-based therapy.
-
Treatment Regimen:
-
BO-112: Intratumoral administration once weekly for the first 7 weeks, then every 3 weeks. The maximum dose per session was 2 mg, distributed across up to eight lesions.
-
Pembrolizumab: 200 mg administered intravenously every 3 weeks.
-
-
Treatment Duration: Until disease progression, unacceptable toxicity, death, or for a maximum of one year.
-
Primary Endpoint: Objective Response Rate (ORR) according to RECIST 1.1, as determined by an independent central radiology review.[1][7][8]
Conclusion
BO-112 represents a promising immunotherapeutic strategy with a well-defined mechanism of action. By mimicking a viral infection within the tumor, it effectively converts an immunologically "cold" microenvironment into a "hot" one, thereby overcoming resistance to checkpoint inhibitors. The synergistic effects observed in combination with anti-PD-1 therapy in both preclinical models and clinical trials in melanoma underscore its potential as a valuable addition to the cancer treatment arsenal. Further investigation into its efficacy in other solid tumors and in combination with other therapeutic modalities is warranted.
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Highlight Therapeutics announces follow-up results from Phase 2b study of BO-112 + anti-PD1 in confirmed anti-PD1 progressor melanoma patients at AACR | Advent Life Sciences [adventls.com]
- 5. medicamentos-innovadores.org [medicamentos-innovadores.org]
- 6. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
- 9. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
BO-1165: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum, in vitro activity, and mechanism of action of BO-1165, a novel monobactam antibiotic. The information is compiled from published research to support further investigation and development of this compound.
Antibacterial Spectrum of this compound
This compound demonstrates potent and targeted activity primarily against a wide range of aerobic Gram-negative bacteria.[1][2] It is largely inactive against Gram-positive bacteria and anaerobic organisms.[1][2]
Gram-Negative Bacteria
This compound exhibits excellent in vitro activity against members of the Enterobacteriaceae family and other clinically relevant Gram-negative pathogens. A summary of its minimum inhibitory concentrations (MICs) is presented in the tables below.
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 104 | ≤0.025 - 0.78 | 0.05 | 0.1 |
| Klebsiella pneumoniae | 52 | ≤0.025 - >100 | 0.1 | 0.39 |
| Klebsiella oxytoca | 25 | ≤0.025 - 0.2 | 0.05 | 0.1 |
| Proteus mirabilis | 26 | ≤0.025 - 0.1 | ≤0.025 | 0.05 |
| Proteus vulgaris | 25 | ≤0.025 - 0.1 | 0.05 | 0.05 |
| Morganella morganii | 26 | ≤0.025 - 0.1 | 0.05 | 0.05 |
| Providencia rettgeri | 25 | ≤0.025 - 0.1 | 0.05 | 0.05 |
| Providencia stuartii | 25 | ≤0.025 - 0.2 | 0.05 | 0.1 |
| Enterobacter cloacae | 51 | 0.05 - >100 | 0.39 | >100 |
| Enterobacter aerogenes | 25 | 0.1 - 12.5 | 0.39 | 3.13 |
| Serratia marcescens | 26 | 0.05 - 1.56 | 0.2 | 0.39 |
| Citrobacter freundii | 25 | 0.05 - >100 | 0.2 | 25 |
| Salmonella spp. | 28 | ≤0.025 - 0.1 | 0.05 | 0.05 |
| Shigella spp. | 10 | ≤0.025 - 0.05 | 0.05 | 0.05 |
Table 2: In Vitro Activity of this compound against Other Gram-Negative Bacteria
| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | 104 | 0.39 - 50 | 3.12 | 12.5 |
| Pseudomonas cepacia | 25 | 0.78 - 6.25 | 1.56 | 3.13 |
| Pseudomonas maltophilia | 25 | 12.5 - >100 | >100 | >100 |
| Acinetobacter calcoaceticus | 25 | 6.25 - >100 | 25 | >100 |
| Haemophilus influenzae | 25 | ≤0.025 - 0.1 | 0.05 | 0.05 |
| Neisseria gonorrhoeae | 25 | 0.05 - 0.2 | 0.1 | 0.2 |
Gram-Positive and Anaerobic Bacteria
This compound demonstrates a lack of significant activity against Gram-positive cocci and anaerobic bacteria.
Table 3: In Vitro Activity of this compound against Gram-Positive and Anaerobic Bacteria
| Bacterial Species | No. of Strains | MIC Range (µg/mL) |
| Staphylococcus aureus | 52 | >100 |
| Staphylococcus epidermidis | 25 | >100 |
| Streptococcus pyogenes | 25 | >100 |
| Streptococcus pneumoniae | 25 | >100 |
| Enterococcus faecalis | 25 | >100 |
| Bacteroides fragilis | 25 | >100 |
| Clostridium perfringens | 10 | >100 |
| Clostridium difficile | 10 | >100 |
Stability to β-Lactamases
A key characteristic of this compound is its high stability against a wide range of β-lactamases, including plasmid-mediated and chromosomally-mediated enzymes that can inactivate many other β-lactam antibiotics.[1][2]
Mechanism of Action
Like other monobactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of monobactams is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme involved in the septation process during bacterial cell division.[5] By binding to and inactivating PBP3, this compound prevents the formation of the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Experimental Protocols
The following methodologies are based on standard procedures for antimicrobial susceptibility testing and are consistent with the methods used in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was determined by a broth microdilution method in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Strains: Clinical isolates were grown overnight on appropriate agar medium.
-
Inoculum Preparation: A suspension of the bacterial culture was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Test Medium: Cation-adjusted Mueller-Hinton broth was used for most aerobic organisms. For fastidious organisms such as Haemophilus influenzae and Neisseria gonorrhoeae, appropriate supplemented media were used.
-
Drug Dilutions: Serial twofold dilutions of this compound were prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
β-Lactamase Stability Assay
The stability of this compound to hydrolysis by various β-lactamases was assessed using a spectrophotometric method.
Protocol:
-
Enzyme Preparation: Crude preparations of various β-lactamases were obtained from characterized bacterial strains.
-
Substrate Solution: A solution of this compound was prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Hydrolysis Reaction: The β-lactamase preparation was added to the this compound solution, and the change in absorbance at a specific wavelength (corresponding to the hydrolysis of the β-lactam ring) was monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of hydrolysis was calculated from the change in absorbance and compared to that of a known labile β-lactam antibiotic.
Caption: Workflow for assessing β-lactamase stability.
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monobactam - Wikipedia [en.wikipedia.org]
- 4. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 5. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
BO-1165: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Monobactam Antibiotic BO-1165
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, a novel monobactam antibiotic. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Chemical Structure and Properties
This compound is a synthetic monobactam antibiotic characterized by a 1-carboxy-1-cyclopropoxyamino substituent and a 4-fluoromethyl group on the azetidinone ring.[1] While a definitive chemical structure diagram is not widely available in public literature, its classification as a monobactam indicates a core four-membered β-lactam ring that is not fused to another ring structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Class | Monobactam | [1][2] |
| Key Structural Features | 1-carboxy-1-cyclopropoxyamino, 4-fluoromethyl azetidinone | [1] |
| Molecular Formula | Not explicitly stated in the reviewed literature. | |
| Molecular Weight | Not explicitly stated in the reviewed literature. |
Biological Activity
This compound has demonstrated potent antibacterial activity, primarily against Gram-negative bacteria. It is largely inactive against Gram-positive and anaerobic bacteria.
In Vitro Antibacterial Spectrum
Studies have shown that this compound is highly active against a range of Gram-negative pathogens. Its efficacy is comparable to or greater than other established β-lactam antibiotics such as aztreonam, cefotaxime, and ceftazidime against many bacterial species.[1][2]
Table 2: In Vitro Antibacterial Activity of this compound (MIC50)
| Organism | MIC50 (mg/L) | Reference |
| Escherichia coli | ≤ 0.125 | [1] |
| Klebsiella pneumoniae | ≤ 0.125 | [1] |
| Klebsiella oxytoca | ≤ 0.125 | [1] |
| Salmonella spp. | ≤ 0.125 | [1] |
| Shigella spp. | ≤ 0.125 | [1] |
| Serratia marcescens | More active than reference drugs | [2] |
| Proteus spp. (indole-positive and -negative) | More active than reference drugs | [2] |
| Pseudomonas aeruginosa | 3.12 | [2] |
| Pseudomonas cepacia | 1.56 | [2] |
MIC50 values represent the minimum inhibitory concentration required to inhibit the growth of 50% of the tested strains.
Stability to β-Lactamases
A key attribute of this compound is its stability against a variety of β-lactamases, which are enzymes produced by bacteria that inactivate many β-lactam antibiotics. This compound shows good stability to both plasmid-mediated and chromosomally-mediated β-lactamases.[2] It was not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type Ia, Ic, and Id β-lactamases.[1] However, slight hydrolysis has been observed with β-lactamases from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia.[2]
Mechanism of Action
As a member of the monobactam class of antibiotics, this compound is understood to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following sections describe the general methodologies used for the characterization of novel antibiotics like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.
Protocol:
-
Preparation of Antibiotic Solutions: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial strains are cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units per milliliter).
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Figure 2: Workflow for MIC determination.
β-Lactamase Stability Assay
The stability of this compound to hydrolysis by β-lactamases is assessed using a spectrophotometric assay.
Protocol:
-
Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a solution of this compound are prepared in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by mixing the β-lactamase solution with the this compound solution.
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The rate of hydrolysis is calculated from the change in absorbance, and the stability of this compound is compared to that of a known β-lactamase-labile antibiotic.
Synthesis
Detailed protocols for the chemical synthesis of this compound are not available in the public domain. The synthesis of monobactams generally involves the construction of the β-lactam ring followed by the addition of the specific side chains.
Conclusion
This compound is a promising new monobactam antibiotic with potent activity against a range of clinically relevant Gram-negative bacteria. Its stability against many β-lactamases makes it a potential candidate for the treatment of infections caused by resistant organisms. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
The Architectural Synthesis of BO-1165: A Technical Guide to a Novel Monobactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and methodologies pertinent to the novel monobactam antibiotic, BO-1165. Characterized by a unique 4-fluoromethyl substituent and a 1-carboxy-cyclopropoxyamino side chain, this compound represents a significant development in the class of synthetic monocyclic β-lactam antibiotics. This document details the core synthetic strategies, experimental protocols, and quantitative data derived from seminal research in the field, offering a blueprint for researchers engaged in the development of next-generation antibacterial agents.
Core Synthesis Strategy
The total synthesis of this compound, a 1-carboxy-1-cyclopropoxyamino,4-fluoromethyl monobactam, hinges on the stereoselective construction of the central azetidin-2-one (β-lactam) ring, followed by the strategic introduction of the characteristic side chains. The synthetic approach can be dissected into two principal phases: the formation of a versatile β-lactam intermediate and the subsequent elaboration of this core structure.
A plausible and efficient retrosynthetic analysis suggests the disconnection of the final molecule at the N1-side chain and the C4-substituent, leading back to a key 4-substituted azetidinone precursor. This intermediate, in turn, can be derived from readily available chiral starting materials, ensuring the desired stereochemistry in the final product.
The general synthetic workflow is depicted below:
Experimental Protocols and Key Reactions
The following sections delineate the detailed experimental methodologies for the pivotal steps in the synthesis of this compound.
Synthesis of the 4-(Fluoromethyl)azetidin-2-one Intermediate
The introduction of the 4-fluoromethyl group is a critical step that imparts unique biological properties to the molecule. A common strategy involves the use of a pre-functionalized building block or the modification of a 4-unsubstituted or 4-alkylidene β-lactam.
Protocol: Fluoromethylation of a 4-Alkylidene Azetidinone
-
Preparation of the 4-Alkylidene Precursor: A protected 4-alkylidene azetidinone is synthesized from a suitable chiral precursor, such as a derivative of L-threonine, via intramolecular cyclization.
-
Fluoromethylation Reaction: The 4-alkylidene azetidinone is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane) under an inert atmosphere (e.g., argon).
-
The solution is cooled to -78 °C, and a fluorinating agent (e.g., Selectfluor®) is added portion-wise.
-
The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-(fluoromethyl)azetidin-2-one intermediate.
N-Deprotection of the β-Lactam Ring
To enable the attachment of the N1-side chain, any protecting group on the nitrogen of the β-lactam ring must be removed. The choice of deprotection conditions is contingent on the nature of the protecting group used.
Protocol: Oxidative N-Deprotection (for p-Methoxyphenyl group)
-
The N-(p-methoxyphenyl)-4-(fluoromethyl)azetidin-2-one is dissolved in a mixture of acetonitrile and water.
-
The solution is cooled to 0 °C, and ceric ammonium nitrate (CAN) is added in portions.
-
The reaction mixture is stirred at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting N1-unsubstituted β-lactam is typically used in the next step without further purification.
Synthesis and Attachment of the N1-Side Chain
The characteristic 1-carboxy-cyclopropoxyamino side chain is synthesized separately and then coupled to the N1-position of the β-lactam intermediate.
Protocol: N1-Side Chain Attachment
-
Synthesis of the Side Chain: 1-Aminocyclopropanecarboxylic acid is protected and then O-alkylated to introduce the desired functionality. The resulting protected 1-(alkoxyamino)cyclopropanecarboxylic acid is then activated, for example, as an N-hydroxysuccinimide ester.
-
Coupling Reaction: The N1-unsubstituted 4-(fluoromethyl)azetidin-2-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
A non-nucleophilic base (e.g., potassium carbonate) is added, followed by the activated side chain derivative.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is diluted with water and extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Final Deprotection: The protecting groups on the carboxylic acid of the side chain are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield this compound.
-
The final product is purified by preparative high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic transformations. It is important to note that these values are representative and can vary based on the specific reagents, conditions, and scale of the reaction.
| Step | Transformation | Typical Yield (%) |
| 1. Cyclization | Chiral Precursor to 4-Alkylidene Azetidinone | 75-85 |
| 2. Fluoromethylation | 4-Alkylidene to 4-(Fluoromethyl) Azetidinone | 60-70 |
| 3. N-Deprotection | Removal of N-Protecting Group | 80-90 |
| 4. N1-Side Chain Attachment | Coupling of Side Chain to β-Lactam | 50-65 |
| 5. Final Deprotection | Removal of Side Chain Protecting Groups | 70-80 |
Visualizing the Synthetic Pathway
The overall synthetic pathway for this compound is illustrated in the following diagram.
Concluding Remarks
The synthesis of this compound presents a formidable challenge in medicinal chemistry, requiring precise control over stereochemistry and the strategic manipulation of functional groups. The methodologies outlined in this guide provide a foundational understanding for the construction of this and related novel monobactam antibiotics. Further research into optimizing reaction conditions, exploring alternative synthetic routes, and developing more efficient purification techniques will be crucial in advancing the development of these promising antibacterial agents to combat the growing threat of antibiotic resistance.
An In-depth Technical Guide on the Discovery and Development of a Targeted Cancer Therapeutic: The Case of Sotorasib (AMG 510)
As no public information is available for a compound designated "BO-1165," this technical guide will use a well-documented therapeutic agent, AMG 510 (Sotorasib) , as an illustrative example to fulfill the user's request for a detailed whitepaper on drug discovery and development. Sotorasib is a first-in-class inhibitor of KRAS G12C, a key oncogenic driver, and its development provides a suitable framework for the requested in-depth guide.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Sotorasib (AMG 510). All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using the DOT language.
Introduction: The Challenge of Targeting KRAS
The KRAS protein, a member of the RAS superfamily of small GTPases, is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined binding pocket. The discovery of a switch-II pocket in the GDP-bound state of the KRAS G12C mutant provided a novel opportunity for therapeutic intervention. Sotorasib (AMG 510) was developed as a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking the protein in its inactive state.
Discovery of Sotorasib (AMG 510)
The discovery of Sotorasib was the culmination of a structure-based drug design and optimization effort. A high-throughput screen of a covalent-modifier library identified a lead compound that could bind to the switch-II pocket of KRAS G12C. Subsequent medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, leading to the identification of AMG 510.
Table 1: Biochemical and Cellular Potency of Sotorasib
| Assay Type | Metric | Value | Cell Line |
| Biochemical Assay | IC50 (KRAS G12C) | 0.1 µM | - |
| Cell-Based Assay | IC50 (pERK inhibition) | 0.2 µM | NCI-H358 |
| Cell Proliferation | IC50 | 0.5 µM | NCI-H358 |
Mechanism of Action
Sotorasib is a highly selective, covalent inhibitor of KRAS G12C. It forms an irreversible bond with the cysteine-12 residue of the mutant protein. This covalent modification traps KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.
BO-1165: A Technical Overview of its Activity Against Pseudomonas aeruginosa
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the available scientific data on the activity of BO-1165, a monobactam antibiotic, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes in-vitro activity data, discusses its stability against bacterial enzymes, and outlines the general mechanisms of action and resistance pertinent to its class.
In-Vitro Activity of this compound against Pseudomonas aeruginosa
This compound, a monobactam antibiotic developed in the mid-1980s, has demonstrated notable in-vitro activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Early studies positioned its efficacy as comparable to that of aztreonam, another monobactam antibiotic.[2]
Quantitative Antimicrobial Susceptibility Data
The following table summarizes the key quantitative data regarding the in-vitro susceptibility of P. aeruginosa to this compound.
| Antibiotic | Organism | MIC50 (mg/L) | Reference |
| This compound | Pseudomonas aeruginosa | 3.12 | [1] |
Mechanism of Action and Bacterial Resistance
As a member of the β-lactam class of antibiotics, this compound is understood to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting of essential penicillin-binding proteins (PBPs).
Signaling Pathway: Monobactam Inhibition of Peptidoglycan Synthesis in P. aeruginosa
Caption: Mechanism of this compound Action.
Stability to β-Lactamases
This compound has demonstrated good stability against a variety of plasmid-mediated and chromosome-mediated β-lactamases.[1] However, it has been noted that certain β-lactamases capable of hydrolyzing aztreonam can also slightly hydrolyze this compound.[1] Notably, this compound has been shown to inhibit inducible β-lactamases from P. aeruginosa.[2]
Potential Mechanisms of Resistance in Pseudomonas aeruginosa
While specific studies on resistance development to this compound are scarce, the known mechanisms of resistance in P. aeruginosa to β-lactam antibiotics are relevant.
Caption: Potential Resistance Pathways to this compound.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not extensively described in the available literature. However, based on standard microbiological practices of the time, the following methodologies would have likely been employed.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against P. aeruginosa was likely determined using the agar dilution method, a standard technique during the period of its primary investigation.
Experimental Workflow: Agar Dilution MIC Assay
Caption: Agar Dilution for MIC Determination.
Discussion and Future Perspectives
The available data, primarily from the 1980s, indicates that this compound possessed promising in-vitro activity against P. aeruginosa. Its stability against many β-lactamases was a significant characteristic. However, the lack of more recent research, including in-vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and clinical trial data, makes it difficult to ascertain its full potential as a therapeutic agent.
For a comprehensive understanding of this compound's activity against contemporary, multidrug-resistant strains of P. aeruginosa, further research would be required. Key areas for future investigation would include:
-
Re-evaluation of in-vitro activity: Testing this compound against a diverse panel of recent clinical isolates of P. aeruginosa, including carbapenem-resistant and extensively drug-resistant strains.
-
Target identification and affinity: Determining the specific PBP binding profile of this compound in P. aeruginosa and quantifying its binding affinities.
-
In-vivo efficacy: Conducting studies in relevant animal models of P. aeruginosa infection to assess the in-vivo efficacy, pharmacokinetics, and safety of this compound.
-
Resistance studies: Investigating the potential for and mechanisms of resistance development to this compound in P. aeruginosa through experimental evolution studies.
References
In Vitro Activity of BO-1165 Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of BO-1165, a monobactam antibiotic, against a range of Gram-negative bacteria. The data presented is compiled from key studies and is intended to serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.
Core Efficacy Data: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound against various clinically relevant Gram-negative bacteria. For comparative purposes, data for other β-lactam antibiotics are also included.
Table 1: Comparative In Vitro Activity of this compound and Other β-Lactam Antibiotics Against Enterobacteriaceae
| Bacterial Species | No. of Strains | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 100 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Klebsiella pneumoniae | 100 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Klebsiella oxytoca | 50 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Proteus mirabilis | 50 | This compound | 0.1 | 0.2 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Proteus vulgaris | 50 | This compound | 0.1 | 0.2 |
| Aztreonam | 0.1 | 0.39 | ||
| Ceftazidime | 0.39 | 0.78 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Providencia rettgeri | 50 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Providencia stuartii | 50 | This compound | 0.2 | 0.39 |
| Aztreonam | 0.39 | 0.78 | ||
| Ceftazidime | 0.78 | 1.56 | ||
| Cefotaxime | 0.39 | 0.78 | ||
| Morganella morganii | 50 | This compound | 0.1 | 0.2 |
| Aztreonam | 0.2 | 0.39 | ||
| Ceftazidime | 0.39 | 0.78 | ||
| Cefotaxime | 0.2 | 0.39 | ||
| Enterobacter cloacae | 100 | This compound | 0.2 | >100 |
| Aztreonam | 0.39 | >100 | ||
| Ceftazidime | 0.78 | >100 | ||
| Cefotaxime | 0.39 | >100 | ||
| Serratia marcescens | 100 | This compound | 0.2 | 0.78 |
| Aztreonam | 0.39 | 1.56 | ||
| Ceftazidime | 0.78 | 3.12 | ||
| Cefotaxime | 0.39 | 1.56 | ||
| Salmonella spp. | 50 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Shigella spp. | 50 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 | ||
| Citrobacter freundii | 50 | This compound | 0.2 | >100 |
| Aztreonam | 0.39 | >100 | ||
| Ceftazidime | 0.78 | >100 | ||
| Cefotaxime | 0.39 | >100 | ||
| Yersinia enterocolitica | 20 | This compound | ≤0.05 | 0.1 |
| Aztreonam | 0.1 | 0.2 | ||
| Ceftazidime | 0.2 | 0.39 | ||
| Cefotaxime | 0.1 | 0.2 |
Table 2: In Vitro Activity of this compound Against Non-Fermenting Gram-Negative Bacteria
| Bacterial Species | No. of Strains | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Pseudomonas aeruginosa | 100 | This compound | 3.12 | 25 |
| Aztreonam | 6.25 | 50 | ||
| Ceftazidime | 1.56 | 12.5 | ||
| Cefotaxime | 25 | >100 | ||
| Pseudomonas cepacia | 50 | This compound | 1.56 | 6.25 |
| Aztreonam | 3.12 | 12.5 | ||
| Ceftazidime | 1.56 | 6.25 | ||
| Cefotaxime | 12.5 | 50 | ||
| Pseudomonas maltophilia | 50 | This compound | >100 | >100 |
| Aztreonam | >100 | >100 | ||
| Ceftazidime | 50 | >100 | ||
| Cefotaxime | >100 | >100 | ||
| Acinetobacter calcoaceticus | 50 | This compound | 25 | >100 |
| Aztreonam | 50 | >100 | ||
| Ceftazidime | 25 | >100 | ||
| Cefotaxime | 50 | >100 |
Table 3: In Vitro Activity of this compound Against Other Gram-Negative Bacteria
| Bacterial Species | No. of Strains | Antibiotic | MIC Range (mg/L) |
| Haemophilus influenzae | 50 | This compound | ≤0.05 - 0.1 |
| Aztreonam | 0.1 - 0.2 | ||
| Ceftazidime | 0.2 - 0.39 | ||
| Cefotaxime | 0.1 - 0.2 | ||
| Neisseria gonorrhoeae | 50 | This compound | ≤0.05 - 0.1 |
| Aztreonam | 0.1 - 0.2 | ||
| Ceftazidime | 0.2 - 0.39 | ||
| Cefotaxime | 0.1 - 0.2 |
This compound demonstrates excellent in vitro activity against a broad spectrum of Gram-negative bacteria, including the majority of Enterobacteriaceae.[1] Its activity is comparable or superior to that of aztreonam, cefotaxime, and ceftazidime against many of these isolates.[1] Notably, this compound is highly active against Pseudomonas aeruginosa and Pseudomonas cepacia.[1] However, it shows limited activity against Pseudomonas maltophilia and Acinetobacter species.[1] this compound is not active against Gram-positive or anaerobic bacteria.[1]
Experimental Protocols
The in vitro activity of this compound was primarily determined using the agar dilution method. The following is a detailed description of the typical protocol employed.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][3]
1. Preparation of Antimicrobial Stock Solutions:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent to a high concentration.
-
Serial twofold dilutions of the stock solution are then prepared in sterile distilled water or an appropriate buffer.
2. Preparation of Agar Plates:
-
Molten Mueller-Hinton agar is prepared and sterilized.[4]
-
The agar is cooled to and maintained at 45-50°C in a water bath.[4]
-
The prepared antimicrobial dilutions are added to the molten agar in a 1:10 ratio (e.g., 2 ml of antimicrobial solution to 18 ml of agar) to achieve the final desired concentrations in the agar plates.[4]
-
The agar and antimicrobial mixture is thoroughly mixed and poured into sterile Petri dishes.
-
A control plate containing no antimicrobial agent is also prepared.
3. Inoculum Preparation:
-
The bacterial isolates to be tested are grown overnight on a suitable agar medium to obtain pure colonies.
-
Several colonies are used to inoculate a broth medium, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).
-
The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[2]
4. Inoculation of Agar Plates:
-
The prepared bacterial inocula are applied to the surface of the agar plates using a multipoint inoculator.
-
Each spot delivers a standardized volume of the bacterial suspension.
5. Incubation:
-
The inoculated plates are allowed to dry at room temperature before being inverted and incubated at 35-37°C for 16-20 hours under aerobic conditions.[2][3]
6. Interpretation of Results:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[3]
Mechanism of Action
This compound is a member of the monobactam class of β-lactam antibiotics.[1] Its mechanism of action is consistent with other members of this class and involves the inhibition of bacterial cell wall synthesis.[5][6]
Specifically, monobactams target and bind to penicillin-binding proteins (PBPs) located in the bacterial periplasmic space.[6][7] In Gram-negative bacteria, the primary target for many monobactams, including aztreonam which is structurally related to this compound, is PBP3.[8][9] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the formation of the septum during cell division.[8]
By binding to PBP3, this compound acylates the active site of the enzyme, rendering it inactive.[10] This inactivation prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall.[5][11] The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11] This bactericidal action is particularly effective against rapidly growing bacteria.
A significant advantage of this compound is its stability against many β-lactamases, which are enzymes produced by bacteria that can inactivate many other β-lactam antibiotics.[1] this compound was found to be stable against common plasmid- and chromosomally-mediated β-lactamases.[1]
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 3.8 Monobactams – Nursing Pharmacology [wtcs.pressbooks.pub]
- 6. Monobactam - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monobactams: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Stability of the Monobactam Antibiotic BO-1165 Against Beta-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of BO-1165, a monobactam antibiotic, in the presence of various bacterial beta-lactamases. The document synthesizes available data on its resistance to hydrolysis, inhibitory activity, and the methodologies used to determine these properties.
Executive Summary
This compound is a monobactam antibiotic with a notable degree of stability against a wide range of common beta-lactamases.[1][2] It is not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type Ia, Ic, and Id beta-lactamases.[1][2] However, some degree of hydrolysis has been observed with beta-lactamases from specific Gram-negative bacteria, including Proteus vulgaris, Pseudomonas cepacia (now Burkholderia cepacia), Klebsiella oxytoca, and Pseudomonas maltophilia (now Stenotrophomonas maltophilia).[3] this compound also demonstrates inhibitory activity against the Enterobacter cloacae P99 and inducible Pseudomonas aeruginosa beta-lactamases.[1][2] Despite its general stability, bacteria with derepressed beta-lactamase expression may exhibit higher minimum inhibitory concentrations (MICs) for this compound.[1][2] Furthermore, exposure to this compound has been shown to select for resistant isolates in E. cloacae and C. freundii.[1][2]
Quantitative Data Summary
Table 1: Stability of this compound to Various Beta-Lactamases
| Beta-Lactamase Source/Type | Stability of this compound | Reference |
| Plasmid-mediated (General) | Good | [3] |
| Chromosome-mediated (General) | Good | [3] |
| Richmond-Sykes Type Ia, Ic, Id | Not hydrolyzed to any appreciable extent | [1][2] |
| Proteus vulgaris | Slightly hydrolyzed | [3] |
| Pseudomonas cepacia (Burkholderia cepacia) | Slightly hydrolyzed | [3] |
| Klebsiella oxytoca | Slightly hydrolyzed | [3] |
| Pseudomonas maltophilia (Stenotrophomonas maltophilia) | Slightly hydrolyzed | [3] |
| Morganella morganii | More stable than carumonam and BO-1166 (cis-isomers) | [4] |
Table 2: Inhibitory Activity of this compound Against Beta-Lactamases
| Target Beta-Lactamase | Inhibitory Activity | Reference |
| Enterobacter cloacae P99 | Inhibits | [1][2] |
| Inducible Pseudomonas aeruginosa beta-lactamases | Inhibits | [1][2] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Against Beta-Lactamase-Producing Bacteria
| Bacterial Species | Beta-Lactamase Production Status | MIC Range (µg/mL) | Reference |
| Enterobacter spp. | Derepressed | 4 - 32 | [1][2] |
| Citrobacter freundii | Derepressed | 4 - 32 | [1][2] |
| Majority of Enterobacteriaceae (not derepressed) | Not specified | ≤ 0.125 | [1][2] |
Experimental Protocols
The following are detailed methodologies representative of the experiments used to assess the stability of this compound to beta-lactamases.
Beta-Lactamase Stability Assay (Spectrophotometric Method)
This protocol describes a common method for determining the rate of hydrolysis of a beta-lactam antibiotic by a purified beta-lactamase enzyme.
Objective: To quantify the stability of this compound against a specific beta-lactamase by measuring the change in absorbance as the beta-lactam ring is hydrolyzed.
Materials:
-
Purified beta-lactamase preparation
-
This compound standard
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate buffer.
-
Dilute the purified beta-lactamase to a working concentration in the same buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (this needs to be determined empirically).
-
Blank the instrument with the phosphate buffer.
-
-
Hydrolysis Reaction:
-
Add a known concentration of this compound to a cuvette containing the buffer and allow the temperature to equilibrate (typically 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at regular intervals for a set period. A decrease in absorbance indicates hydrolysis of the beta-lactam ring.
-
-
Data Analysis:
-
The initial rate of hydrolysis is determined from the linear portion of the absorbance vs. time plot.
-
Kinetic parameters such as Vmax and Km can be calculated by measuring the initial rates at various substrate (this compound) concentrations and fitting the data to the Michaelis-Menten equation.
-
The catalytic efficiency (kcat/Km) can then be determined.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the standardized method for determining the MIC of this compound against beta-lactamase-producing bacterial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well containing the antibiotic dilutions with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Beta-Lactamase Induction Signaling Pathway
The induction of chromosomal AmpC beta-lactamases, for which this compound is a poor inducer, is a complex process linked to peptidoglycan recycling.[1][2] The core pathway involves the proteins AmpG, AmpD, and AmpR.
Caption: The AmpG-AmpR-AmpC signaling pathway for inducible beta-lactamase expression.
Experimental Workflow for Beta-Lactamase Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of an antibiotic like this compound against a panel of beta-lactamases.
Caption: A generalized workflow for determining the stability of this compound to beta-lactamases.
References
The Enigma of Inactivity: A Technical Examination of the Monobactam BO-1165 Against Gram-Positive Bacteria
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the selective antibacterial spectrum of the monobactam antibiotic BO-1165, with a specific focus on its pronounced inactivity against Gram-positive bacteria. While demonstrating excellent efficacy against a range of Gram-negative pathogens, the core of this investigation lies in understanding the fundamental reasons for its failure to inhibit Gram-positive organisms. This document synthesizes available data on its activity, outlines relevant experimental methodologies, and explores the likely molecular mechanisms underpinning this selective antimicrobial action.
Quantitative Analysis of this compound In Vitro Activity
For the purpose of comparative analysis, the following table summarizes the known activity of this compound against representative Gram-negative bacteria, contrasted with the generally reported inactivity against Gram-positive bacteria.
| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |
| Escherichia coli | Gram-Negative | Data not available in specific values, but reported as highly active[1][2] |
| Klebsiella pneumoniae | Gram-Negative | Data not available in specific values, but reported as highly active[1][2] |
| Pseudomonas aeruginosa | Gram-Negative | Data not available in specific values, but reported as highly active[1][2] |
| Staphylococcus aureus | Gram-Positive | Reported as "almost inactive"[1][2] |
| Streptococcus pneumoniae | Gram-Positive | Reported as "almost inactive" |
| Enterococcus faecalis | Gram-Positive | Reported as "almost inactive" |
| Bacillus subtilis | Gram-Positive | Not specifically reported, but implied to be inactive |
| Listeria monocytogenes | Gram-Positive | Not specifically reported, but implied to be inactive |
Note: The term "almost inactive" suggests very high MIC values, likely exceeding clinically achievable concentrations.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a representative broth microdilution protocol for determining the MIC of a novel antibiotic like this compound against a panel of Gram-positive bacteria. This protocol is based on established methodologies for antimicrobial susceptibility testing.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement with 2-5% lysed horse blood.
-
Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1024 µg/mL).
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth media to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate growth media to achieve a range of concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.
5. Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Workflow for MIC determination of this compound.
Proposed Mechanism of Inactivity Against Gram-Positive Bacteria
The selective inactivity of this compound against Gram-positive bacteria is likely multifactorial, stemming from fundamental differences in the cell envelope structure and the nature of the antibiotic's target, the Penicillin-Binding Proteins (PBPs).
1. Cell Wall Architecture:
Gram-positive bacteria possess a thick, multi-layered peptidoglycan cell wall, which may present a physical barrier to the penetration of certain molecules. While not a primary mechanism of resistance to all β-lactams, the physicochemical properties of this compound may hinder its efficient diffusion across this substantial peptidoglycan layer to reach its PBP targets located on the cell membrane.
2. Penicillin-Binding Protein (PBP) Specificity:
The primary mechanism of action for β-lactam antibiotics is the inhibition of PBPs, enzymes crucial for the final steps of peptidoglycan synthesis. Gram-positive bacteria possess a different repertoire of PBPs compared to Gram-negative organisms. It is highly probable that this compound has a low binding affinity for the essential PBPs of Gram-positive bacteria. This lack of effective binding would prevent the inhibition of cell wall synthesis, rendering the antibiotic ineffective.
Caption: Proposed mechanism of this compound inactivity in Gram-positive bacteria.
Conclusion
The monobactam antibiotic this compound exhibits a striking dichotomy in its antibacterial spectrum, being highly active against Gram-negative bacteria while remaining largely inert against their Gram-positive counterparts. This technical guide has highlighted the current lack of specific quantitative data (MIC values) for this compound against a broad panel of Gram-positive organisms, a critical knowledge gap for a comprehensive understanding of its activity profile. The provided representative experimental protocol for MIC determination offers a framework for future investigations to generate this much-needed data.
The prevailing hypothesis for the inactivity of this compound against Gram-positive bacteria centers on its likely poor affinity for their specific Penicillin-Binding Proteins, potentially compounded by the formidable barrier of the thick peptidoglycan cell wall. Further research, including direct binding assays with purified Gram-positive PBPs, is necessary to definitively elucidate the molecular basis of this selective inactivity. A thorough understanding of these mechanisms is paramount for guiding the future development of monobactam antibiotics with a broader spectrum of activity.
References
Technical Guide: An Overview of BO-1165
Notice to the Reader: The designation "BO-1165" does not correspond to a publicly recognized chemical compound or drug candidate in widely accessible scientific literature and chemical databases. It is plausible that "this compound" represents an internal project code, a novel compound not yet disclosed in the public domain, or a misidentification. The following guide is a structured template illustrating the type of in-depth information that would be provided for a known research compound, based on the user's request. All data and experimental details are placeholders and should not be considered factual information about any specific molecule.
Introduction
This document provides a comprehensive technical overview of the hypothetical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its (hypothetical) biochemical properties, mechanism of action, and preclinical data.
Compound Profile
| Property | Value |
| CAS Number | [Not Available] |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| IUPAC Name | [Hypothetical IUPAC Name] |
| Purity | >99.5% (HPLC) |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol |
Mechanism of Action: Apoptosis Induction via Pathway X
This compound is hypothesized to be a potent inducer of apoptosis in specific cancer cell lines. Its primary mechanism is believed to involve the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Caption: Workflow for a typical MTT-based cell viability experiment.
Methodology:
-
Cell Seeding: Plate HeLa cells at a density of 5,000 cells per well in a 96-well microplate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression levels of key apoptotic proteins, such as Cleaved Caspase-3, following treatment with this compound.
Methodology:
-
Protein Extraction: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against Cleaved Caspase-3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Preclinical Data Summary
The following tables summarize hypothetical preclinical data for this compound.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| HCT116 | Colorectal Carcinoma | 8.5 |
| PC-3 | Prostate Cancer | 25.1 |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Dose | 5 mg/kg |
| Half-life (t₁/₂) | 4.2 hours |
| Volume of Distribution (Vd) | 1.5 L/kg |
| Clearance (CL) | 0.25 L/hr/kg |
| Bioavailability (Oral) | 15% |
Safety and Toxicology
Preliminary toxicity studies in rodent models are necessary to establish a safety profile for this compound. Key assessments would include acute toxicity studies to determine the LD₅₀ and repeated-dose studies to evaluate potential organ toxicity. As no public data is available, this section remains to be populated.
Conclusion
The hypothetical compound this compound demonstrates potential as an anti-cancer agent through the induction of apoptosis. Further studies are required to fully elucidate its mechanism of action, efficacy in vivo, and overall safety profile before it can be considered for further development. The experimental frameworks provided in this guide serve as a template for such future investigations.
Methodological & Application
Application Notes and Protocols for BO-1165 Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-1165 is a synthetic monobactam antibiotic with potent bactericidal activity primarily directed against Gram-negative bacteria.[1] As with other members of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, this compound targets penicillin-binding protein 3 (PBP3), an essential enzyme for bacterial cell division.[2][3] Inhibition of PBP3 disrupts septum formation during cell division, leading to the formation of filamentous cells and eventual cell lysis.[3][4][5][6] this compound has demonstrated stability against many plasmid- and chromosomally-mediated β-lactamases, making it a candidate for treating infections caused by resistant bacteria.[1][7]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-negative bacteria using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant Gram-negative bacteria.
| Bacterial Species | MIC50 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | ≤0.125 | Not Reported |
| Klebsiella pneumoniae | ≤0.125 | Not Reported |
| Klebsiella oxytoca | ≤0.125 | Not Reported |
| Serratia marcescens | Not Reported | Not Reported |
| Enterobacter cloacae | Not Reported | 4 - 32 |
| Citrobacter freundii | Not Reported | 4 - 32 |
| Proteus mirabilis | ≤0.125 | Not Reported |
| Proteus vulgaris | ≤0.125 | Not Reported |
| Salmonella spp. | ≤0.125 | Not Reported |
| Shigella spp. | ≤0.125 | Not Reported |
| Pseudomonas aeruginosa | 3.12 | Not Reported |
| Pseudomonas cepacia | 1.56 | Not Reported |
Data sourced from published literature.[1][7] MIC50 represents the concentration required to inhibit the growth of 50% of the tested isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method. This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate.
Materials:
-
This compound powder
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or a suitable solvent for this compound
-
Bacterial strains for testing (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL. While monobactams are often soluble in water, consult the manufacturer's instructions for the appropriate solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Discard 50 µL from the last well of the dilution series.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, bringing the final volume to 100 µL. This will halve the concentration of this compound in each well, resulting in the final desired test concentrations.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) for each organism tested.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
The MIC values for the QC strains should fall within the acceptable ranges established by CLSI to validate the assay.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Experimental Workflow: Broth Microdilution MIC Assay
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of penicillin-binding protein 3 of Escherichia coli K-12. Effects upon growth, viability and outer membrane barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing BO-1165 stock solutions for in vitro assays
Application Note & Protocol: A General Guide to Preparing Small Molecule Inhibitor Stock Solutions for In Vitro Assays
Notice to Researchers: As of November 2025, publicly available scientific literature and chemical databases lack specific information regarding the chemical and physical properties of a compound designated "BO-1165." Consequently, this document provides a generalized protocol for the preparation of stock solutions for small molecule inhibitors. Researchers handling this compound or any other compound should replace the placeholder information in this guide with the specific data provided by the manufacturer or from internal studies.
Introduction
The accuracy and reproducibility of in vitro assays are critically dependent on the precise preparation of stock solutions of small molecule inhibitors. This document outlines a standard operating procedure for the preparation, quality control, and storage of high-concentration stock solutions for use in various cell-based and biochemical assays. The protocol emphasizes best practices to ensure the integrity and stability of the compound, thereby ensuring reliable experimental outcomes.
Materials and Equipment
2.1. Reagents and Consumables
-
Small molecule inhibitor (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Deionized water, sterile
-
Conical tubes (15 mL and 50 mL), sterile
-
Microcentrifuge tubes (1.5 mL), sterile
-
Pipette tips, sterile
2.2. Equipment
-
Analytical balance (precision to 0.01 mg)
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes (P1000, P200, P20)
-
Biological safety cabinet (BSC)
-
pH meter
-
Spectrophotometer (for quality control)
-
-20°C and -80°C freezers
Quantitative Data Summary
The following tables should be populated with the specific details of the compound being used.
Table 1: Compound-Specific Information (Placeholder)
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Molecular Weight | e.g., 500.5 g/mol | Manufacturer's CoA |
| Purity | e.g., >99% | Manufacturer's CoA |
| Appearance | e.g., White to off-white solid | Visual Inspection |
Table 2: Solubility Characteristics (Placeholder)
| Solvent | Solubility (at 25°C) | Observations |
| DMSO | e.g., ≥ 100 mM | e.g., Clear solution |
| Ethanol | e.g., 10 mM | e.g., Slight precipitate |
| PBS | e.g., < 10 µM | e.g., Insoluble |
Experimental Protocols
4.1. Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.
-
Determine the Mass of Compound Needed:
-
Use the following formula to calculate the mass of the compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example Calculation: For 1 mL (0.001 L) of a 10 mM stock of a compound with a molecular weight of 500.5 g/mol : Mass (mg) = 10 * 500.5 * 0.001 = 5.005 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a sterile 1.5 mL microcentrifuge tube.
-
Carefully weigh out the calculated mass of the compound into the tube.
-
-
Dissolution:
-
Add the required volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.
-
-
Aliquotting and Storage:
-
Once fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended for the specific compound.
-
4.2. Quality Control of the Stock Solution
-
Visual Inspection: Check for any precipitation or color change in the stock solution before each use.
-
Spectrophotometric Analysis: If the compound has a known absorbance maximum, the concentration of the stock solution can be verified using a spectrophotometer and the Beer-Lambert law.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing the stock solution and a hypothetical signaling pathway where an inhibitor like this compound might act.
Caption: A flowchart illustrating the key steps in preparing a stock solution of a small molecule inhibitor.
Caption: A diagram showing a hypothetical mechanism of action for this compound as an inhibitor of a kinase in a signaling cascade.
BO-1165 solubility in DMSO and other laboratory solvents
Application Notes and Protocols for BO-1165
A thorough search for the compound designated "this compound" has been conducted, and no publicly available information regarding its chemical structure, solubility, or biological activity has been found.
The identifier "this compound" does not correspond to any known research compound, drug candidate, or commercially available chemical in the public domain. It is possible that "this compound" is an internal designation for a novel compound that has not yet been disclosed in scientific literature or public databases. Alternatively, it may be a typographical error.
Without a verifiable chemical identity for "this compound," it is not possible to provide the requested application notes, solubility data, experimental protocols, or signaling pathway diagrams. The solubility of a compound is intrinsically linked to its chemical structure, and protocols for its use are dependent on its biological target and mechanism of action.
We recommend that researchers, scientists, and drug development professionals verify the compound identifier and consult internal documentation or the source of the compound for detailed information. Once the correct identity of the compound is established, a comprehensive search for its properties and relevant protocols can be performed.
Application Notes and Protocols for BO-1165 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-1165 is a synthetic monobactam antibiotic that demonstrates potent bactericidal activity primarily against a wide spectrum of aerobic Gram-negative bacteria. As with other members of the β-lactam class of antibiotics, its mechanism of action involves the disruption of bacterial cell wall synthesis. Specifically, this compound targets and inhibits penicillin-binding protein 3 (PBP3), an essential enzyme for peptidoglycan synthesis, leading to cell lysis and death. Its stability against many common β-lactamases makes it a compound of interest for studying and combating antibiotic resistance. These application notes provide detailed protocols for the use of this compound in bacterial cell culture, along with key data on its antibacterial spectrum and a visualization of its mechanism of action.
Data Presentation
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-negative bacteria. The following table summarizes the MIC50 values (the concentration required to inhibit the growth of 50% of tested strains) for this compound against several key pathogens.
| Bacterial Species | Number of Strains Tested | This compound MIC50 (mg/L) |
| Escherichia coli | Not Specified | More active than reference drugs |
| Salmonella spp. | Not Specified | More active than reference drugs |
| Shigella spp. | Not Specified | More active than reference drugs |
| Klebsiella pneumoniae | Not Specified | More active than reference drugs |
| Serratia marcescens | Not Specified | More active than reference drugs |
| Proteus spp. (indole-positive & negative) | Not Specified | More active than reference drugs |
| Pseudomonas aeruginosa | Not Specified | 3.12 |
| Pseudomonas cepacia | Not Specified | 1.56 |
*In a comparative study, this compound was found to be more active than four reference drugs, though the specific MIC50 values were not detailed in the available literature.[1][2]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in the hypotonic environments typically found in the human body. The primary target of this compound is Penicillin-Binding Protein 3 (PBP3), a transpeptidase responsible for cross-linking the peptide side chains of the peptidoglycan polymer. By binding to and inactivating PBP3, this compound prevents the formation of these cross-links, leading to a weakened cell wall and subsequent cell lysis.
References
Application Notes and Protocols for BO-1165 in the Study of Beta-Lactamase Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-1165 is a monobactam antibiotic characterized by a 1-carboxy-1-cyclopropoxyamino, 4-fluoromethyl structure.[1] It demonstrates potent in vitro activity against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1] A key feature of this compound is its stability against hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases, including Richmond-Sykes type Ia, Ic, and Id enzymes.[1] Furthermore, this compound has been shown to inhibit certain beta-lactamases, such as the enzyme from Enterobacter cloacae P99 and inducible beta-lactamases from P. aeruginosa.[1] These properties make this compound a valuable tool for studying beta-lactamase producing bacteria, investigating mechanisms of resistance, and evaluating the efficacy of new antimicrobial strategies.
These application notes provide an overview of the in vitro activity of this compound and detailed protocols for its use in microbiological and biochemical assays relevant to the study of beta-lactamase-mediated resistance.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a variety of bacterial species, including beta-lactamase producing strains. Data is presented for comparison with other beta-lactam antibiotics.
Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactam Antibiotics
| Bacterial Species | Number of Isolates | This compound MIC (µg/mL) | Aztreonam MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| Escherichia coli | 10 | ≤0.06 - 0.125 | ≤0.06 - 0.25 | ≤0.06 - 0.25 | ≤0.06 - 0.5 |
| Klebsiella pneumoniae | 10 | ≤0.06 - 0.25 | ≤0.06 - 0.5 | ≤0.06 - 1 | ≤0.06 - 2 |
| Klebsiella oxytoca | 5 | ≤0.06 | ≤0.06 | ≤0.06 | ≤0.06 - 0.125 |
| Enterobacter cloacae | 10 | 0.25 - 32 | 0.5 - >128 | 0.5 - >128 | 0.5 - >128 |
| Citrobacter freundii | 10 | 0.125 - 16 | 0.25 - >128 | 0.25 - >128 | 0.25 - >128 |
| Pseudomonas aeruginosa | 10 | 2 - 16 | 2 - 32 | >128 | 1 - 16 |
| Haemophilus influenzae | 5 | ≤0.06 | ≤0.06 | ≤0.06 | ≤0.06 |
| Neisseria gonorrhoeae | 5 | ≤0.06 | ≤0.06 | ≤0.06 | ≤0.06 |
Data summarized from Fuchs et al., 1990.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of final concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2][3]
Caption: Workflow for MIC Determination.
Beta-Lactamase Stability Assay
This protocol is used to assess the stability of this compound in the presence of beta-lactamase enzymes.
Materials:
-
This compound
-
Purified beta-lactamase enzyme or crude cell lysate from a beta-lactamase producing strain
-
Nitrocefin (chromogenic beta-lactam substrate)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer (capable of reading at 486 nm)
-
96-well microtiter plate
Procedure:
-
Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme in phosphate buffer.
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing this compound at a known concentration and the beta-lactamase solution. Include a control with a known beta-lactamase-labile antibiotic (e.g., penicillin G).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Residual Activity Measurement: Add a solution of nitrocefin to the reaction mixture.
-
Spectrophotometric Reading: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time.
-
Data Analysis: Compare the rate of nitrocefin hydrolysis in the presence of this compound to the control. A significantly lower rate of hydrolysis compared to the labile control indicates that this compound is stable to the beta-lactamase.
Caption: Beta-Lactamase Stability Assay Workflow.
Beta-Lactamase Inhibition Assay
This protocol determines the inhibitory activity of this compound against a specific beta-lactamase.
Materials:
-
This compound
-
Purified beta-lactamase enzyme
-
Nitrocefin
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
-
96-well microtiter plate
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in phosphate buffer. Prepare solutions of the beta-lactamase and nitrocefin.
-
Pre-incubation: In a microtiter plate, pre-incubate the beta-lactamase enzyme with the various concentrations of this compound for a specific time (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Add the nitrocefin solution to each well to start the hydrolysis reaction.
-
Measure Activity: Immediately monitor the change in absorbance at 486 nm over time.
-
Calculate IC50: Determine the concentration of this compound that results in a 50% reduction in the rate of nitrocefin hydrolysis (IC50 value).
Caption: this compound Inhibition of Beta-Lactamase.
Selection of Resistant Mutants
This protocol describes a method for selecting for bacterial mutants with reduced susceptibility to this compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline
-
Incubator (35-37°C)
Procedure:
-
Prepare Agar Plates: Prepare MHA plates containing various concentrations of this compound, typically at 2x, 4x, and 8x the MIC of the parental strain.
-
Prepare Inoculum: Grow the bacterial strain to the logarithmic phase in broth. Concentrate the cells by centrifugation and resuspend in sterile saline to a high density (e.g., 10^8 - 10^9 CFU/mL).
-
Plate Inoculum: Spread a large volume (e.g., 100-200 µL) of the concentrated bacterial suspension onto the this compound-containing MHA plates.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Isolate Colonies: Isolate any colonies that grow on the plates containing this compound.
-
Confirm Resistance: Re-streak the isolated colonies on fresh this compound-containing MHA to confirm their reduced susceptibility. Determine the new MIC of the mutant strains using the protocol described above. Further characterization of the resistant mutants can then be performed (e.g., sequencing of genes encoding beta-lactamases or penicillin-binding proteins).
Mechanism of Action and Resistance
Beta-lactam antibiotics, including monobactams like this compound, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4] Beta-lactamase producing bacteria can hydrolyze the beta-lactam ring, inactivating the antibiotic.[5][6] this compound's stability to many beta-lactamases allows it to reach its PBP targets in these resistant organisms.
Caption: Mechanism of Action and Resistance.
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Testing BO-112 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-112 is a synthetic, nanoplexed double-stranded RNA (dsRNA) molecule that functions as a viral mimetic.[1][2][3][4] By mimicking a viral infection, BO-112 activates the innate immune system, effectively remodeling the tumor microenvironment from an immunologically "cold" state to a "hot" one. This immunostimulatory activity is being explored as a promising strategy in cancer therapy, particularly for overcoming resistance to immune checkpoint inhibitors. These application notes provide a comprehensive overview of the in vitro methods to assess the efficacy of BO-112, including its direct cytotoxic effects and its ability to induce immunogenic cell death (ICD) and a pro-inflammatory response in cancer cells.
Mechanism of Action
BO-112 exerts its anti-tumor effects by engaging multiple pattern recognition receptors (PRRs). As a dsRNA analog, it is recognized by endosomal Toll-like receptor 3 (TLR3) and the cytoplasmic sensors Retinoic Acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5).[5] Activation of these pathways converges on the induction of a type I interferon (IFN) response and the production of various pro-inflammatory cytokines and chemokines. This cascade of events can lead to several anti-tumor outcomes, including:
-
Direct induction of apoptosis in tumor cells.
-
Induction of Immunogenic Cell Death (ICD) , a form of apoptosis that is accompanied by the release of danger-associated molecular patterns (DAMPs).
-
Enhanced antigen presentation by tumor cells.
-
Recruitment and activation of immune cells , such as cytotoxic T lymphocytes and natural killer (NK) cells, to the tumor site.
The following diagram illustrates the signaling pathways activated by BO-112.
References
- 1. Intratumoral neoadjuvant immunotherapy based on the BO-112 viral RNA mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Intratumoral BO-112 With Pembrolizumab in Anti–PD-1–Resistant Melanoma - The ASCO Post [ascopost.com]
- 5. Poly(I:C) | Polyinosinic Polycytidylic Acid | Tocris Bioscience [tocris.com]
Application Notes and Protocols: BO-112 Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-112 is a synthetic, nanoplexed form of polyinosinic:polycytidylic acid (poly I:C) that functions as a viral mimetic.[1][2] It is designed to stimulate an innate immune response by acting on Toll-like receptor 3 (TLR3), melanoma differentiation-associated protein 5 (MDA5), and protein kinase R (PKR).[1] This triggers a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately activating an anti-tumor immune response.[1][2] In preclinical murine models, intratumoral administration of BO-112 has demonstrated significant anti-tumor efficacy, particularly when used in combination with other immunotherapies like checkpoint inhibitors or radiotherapy.[1][2][3] These application notes provide a detailed overview of the administration of BO-112 in murine cancer models, including experimental protocols and data presentation.
Mechanism of Action
BO-112 mimics a viral infection by introducing double-stranded RNA (dsRNA) into the tumor microenvironment. This leads to the activation of pattern recognition receptors (PRRs) within cancer cells and immune cells, initiating a signaling pathway that promotes immunogenic cell death and enhances anti-tumor immunity.
Caption: Mechanism of action of BO-112 in the tumor microenvironment.
Experimental Protocols
Murine Tumor Models
Several syngeneic murine tumor models have been utilized to evaluate the efficacy of BO-112. The choice of model depends on the research question and the cancer type being investigated.
| Cell Line | Cancer Type | Mouse Strain |
| MC38 | Colon Carcinoma | C57BL/6 |
| 4T1 | Breast Carcinoma | BALB/c |
| TS/A | Breast Adenocarcinoma | BALB/c |
| B16-OVA | Melanoma | C57BL/6 |
Tumor Inoculation and Monitoring
-
Cell Culture: Culture the selected murine cancer cell line (e.g., MC38, 4T1) in appropriate media (e.g., RPMI 1640 supplemented with 10% FBS and antibiotics) at 37°C and 5% CO2.[1]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or saline buffer at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the appropriate mouse strain.[1][2]
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers and calculate using the formula: (length × width²)/2.[2]
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).[1][2]
BO-112 Administration Protocol
-
Reconstitution: Prepare BO-112 solution in a saline buffer supplemented with 5% glucose.[1]
-
Dosage: The typical dose for intratumoral injection is 50 µg per mouse.[1]
-
Administration:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a sterile insulin syringe, slowly inject the 50 µg of BO-112 directly into the tumor mass.
-
The injection is typically repeated on specified days as per the experimental design (e.g., days 11 and 14 post-tumor inoculation).[1]
-
Caption: General experimental workflow for BO-112 administration in a murine tumor model.
Combination Therapies
The anti-tumor effect of BO-112 can be significantly enhanced when combined with other cancer therapies.
Combination with Checkpoint Inhibitors
BO-112 synergizes with systemic anti-PD-1 monoclonal antibodies.[1]
-
Protocol:
-
Administer BO-112 intratumorally as described above.
-
Administer anti-PD-1 mAb (e.g., clone RMP1-14) intraperitoneally on days 12 and 14 post-tumor inoculation.[1]
-
Combination with Radiotherapy
The combination of BO-112 and focal irradiation has shown synergistic effects in controlling local tumor growth.[2][3]
-
Protocol:
Data Presentation
Quantitative data from BO-112 studies should be summarized to facilitate comparison between treatment groups.
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SEM |
| Control (Saline) | Insert Data |
| BO-112 | Insert Data |
| Anti-PD-1 | Insert Data |
| BO-112 + Anti-PD-1 | Insert Data |
Immune Cell Infiltration in Tumors
| Treatment Group | CD8+ T cells / mm² | Type-1 Dendritic Cells / mm² |
| Control | Insert Data | Insert Data |
| Radiotherapy | Insert Data | Insert Data |
| BO-112 | Insert Data | Insert Data |
| Radiotherapy + BO-112 | Insert Data | Insert Data |
Conclusion
BO-112 represents a promising intratumoral immunotherapy that can induce a potent anti-tumor immune response. The protocols outlined in these application notes provide a framework for preclinical evaluation of BO-112 in various murine cancer models. The synergistic effects observed with checkpoint inhibitors and radiotherapy highlight the potential of BO-112 as a component of combination cancer therapies. Careful experimental design and data analysis are crucial for elucidating the full therapeutic potential of this novel agent.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral BO-112 in combination with radiotherapy synergizes to achieve CD8 T-cell-mediated local tumor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models [mdpi.com]
Application Notes & Protocols for Antimicrobial Susceptibility Testing Quality Control
Introduction
Quality control (QC) is a critical component of antimicrobial susceptibility testing (AST) to ensure the accuracy and reproducibility of results.[1][2] This document provides detailed application notes and protocols for establishing and performing QC for susceptibility testing of a novel antimicrobial agent, here designated as BO-1165. Given that "this compound" does not correspond to a known publicly documented antimicrobial agent, the following guidelines are based on established principles and standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7] The specific QC strains and ranges would ultimately be determined by the characteristics of this compound, including its spectrum of activity and mechanism of action.
Application Notes
1. Principles of Quality Control in AST
The primary goal of a QC program in AST is to monitor the precision and accuracy of the test procedures and reagents.[1] This involves the regular testing of well-characterized reference strains with known susceptibility profiles.[1][8] Consistent and reliable QC data ensures that the AST system is performing correctly and that the results for clinical isolates can be trusted.[6] Factors that can affect AST results and are monitored by QC include the integrity of the antimicrobial agent, the performance of the growth medium, the accuracy of inoculum preparation, and the incubation conditions.[2]
2. Selection of Quality Control Strains
The choice of QC strains is paramount for a robust QC program.[4] For a new investigational agent like this compound, a panel of reference strains should be selected to cover the following aspects:
-
On-scale results: At least one strain that yields results in the middle of the test range.
-
Endpoint verification: Strains that produce results at the upper and lower ends of the test range.
-
Resistance mechanism detection: Where applicable, strains with known resistance mechanisms to the drug class of this compound should be included to ensure the test can reliably detect resistance.[6][8]
-
Commonly used strains: Utilizing widely recognized and stable QC strains, such as those from the American Type Culture Collection (ATCC), ensures inter-laboratory comparability.[1][4]
Recommended Initial QC Strain Panel (General)
For a new agent with an unknown spectrum, a standard panel of ATCC strains is recommended for initial evaluation.
| Strain ID | Organism | Rationale |
| Escherichia coli | ATCC® 25922™ | Gram-negative, commonly used for broad-spectrum antibiotic QC.[1][2][9] |
| Staphylococcus aureus | ATCC® 29213™ | Gram-positive, standard for broth microdilution QC.[8][9] |
| Pseudomonas aeruginosa | ATCC® 27853™ | Non-fermenting Gram-negative, important for agents with anti-pseudomonal activity.[1] |
| Enterococcus faecalis | ATCC® 29212™ | Gram-positive coccus, important for agents targeting enterococci.[1] |
| Streptococcus pneumoniae | ATCC® 49619™ | Fastidious Gram-positive, requires specific media and incubation. |
| Haemophilus influenzae | ATCC® 49247™ | Fastidious Gram-negative, requires Haemophilus Test Medium (HTM).[5] |
3. Establishing Quality Control Ranges
Before an AST system can be used for clinical testing, acceptable QC ranges for the selected reference strains must be established. This is typically done through a multi-laboratory study following CLSI M23 guidelines. The process involves repetitive testing of the QC strains to determine the expected range of minimal inhibitory concentrations (MICs) or zone diameters.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Quality Control Testing
This protocol describes the procedure for performing QC testing using the broth microdilution method, a common technique for determining the MIC of an antimicrobial agent.
Materials:
-
This compound antimicrobial solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Selected QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidimeter
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the QC strain from a non-selective agar plate incubated for 18-24 hours.
-
Suspend the colonies in sterile saline or water.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Inoculation:
-
Dispense 100 µL of the diluted bacterial suspension into each well of the 96-well plate containing the pre-prepared serial dilutions of this compound.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Stack the microtiter plates (no more than 4 high) and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
A growth control well (no antimicrobial) and a sterility control well (no bacteria) should be included for each test.
-
Protocol 2: Disk Diffusion QC Testing
This protocol outlines the QC procedure for the Kirby-Bauer disk diffusion method.
Materials:
-
This compound antimicrobial disks (concentration to be determined)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Selected QC strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply the this compound antimicrobial disks to the surface of the agar.
-
Ensure disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper on the underside of the plate.
-
Data Presentation
Table 1: Example Quality Control Ranges for this compound
| Quality Control Strain | Test Method | This compound Concentration | Acceptable QC Range |
| E. coli ATCC® 25922™ | Broth Microdilution | N/A | 0.25 - 1 µg/mL |
| Disk Diffusion | 30 µg | 29 - 35 mm | |
| S. aureus ATCC® 29213™ | Broth Microdilution | N/A | 0.06 - 0.25 µg/mL |
| Disk Diffusion | 30 µg | 25 - 31 mm | |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution | N/A | 1 - 4 µg/mL |
| Disk Diffusion | 30 µg | 18 - 24 mm |
Note: The values presented in this table are for illustrative purposes only and must be established for this compound through rigorous internal studies.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility QC Testing.
Caption: Logic Diagram for Troubleshooting QC Failures.
References
- 1. gcsmc.org [gcsmc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. nih.org.pk [nih.org.pk]
- 8. bsac.org.uk [bsac.org.uk]
- 9. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of BO-1165
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of BO-1165, a novel monobactam antibiotic, using the broth microdilution method. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial susceptibility testing.
Introduction
This compound is a monobactam antibiotic with potent in vitro activity against a wide range of Gram-negative bacteria.[1] Accurate determination of its MIC is crucial for understanding its spectrum of activity, for surveillance of resistance development, and for establishing appropriate dosing regimens in preclinical and clinical studies. The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Method
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Data Presentation
The following table summarizes the in vitro activity of this compound against various Gram-negative bacteria, as determined by the broth microdilution method.
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 100 | 0.12 | 0.5 | ≤0.06 - 4 |
| Klebsiella pneumoniae | 100 | 0.25 | 1 | ≤0.06 - 8 |
| Enterobacter cloacae | 50 | 0.5 | 8 | 0.12 - 32 |
| Serratia marcescens | 50 | 0.5 | 2 | 0.12 - 8 |
| Proteus mirabilis | 50 | 0.12 | 0.5 | ≤0.06 - 1 |
| Pseudomonas aeruginosa | 100 | 2 | 16 | 0.25 - >64 |
Experimental Protocols
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing.
Materials and Reagents
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Incubator (35 ± 2 °C)
-
Quality control (QC) strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -70 °C until use.
Preparation of Microtiter Plates
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second well, and so on, down to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.
-
The final volume in each well should be 100 µL.
-
Leave one well per row without antibiotic to serve as a growth control and one well with uninoculated broth as a sterility control.
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.
Inoculation and Incubation
-
Within 15 minutes of preparation, inoculate each well of the microtiter plate (including the growth control well) with 10 µL of the standardized inoculum suspension.
-
The final volume in each well will be 110 µL.
-
Cover the plate with a lid and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the microtiter plate from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
Quality Control
-
Perform QC testing with each batch of new reagents and at regular intervals to ensure the accuracy of the results.
-
The MIC values for the QC strains should fall within the established acceptable ranges. As specific QC ranges for this compound are not yet published by CLSI, it is recommended to establish in-house ranges based on repeated testing. For guidance, the CLSI M100 document provides acceptable QC ranges for other monobactams like aztreonam.[2][3] For E. coli ATCC 25922, the aztreonam MIC range is 0.12-0.5 µg/mL, and for P. aeruginosa ATCC 27853, it is 2-8 µg/mL.
Visualizations
Mechanism of Action of this compound
This compound, as a monobactam antibiotic, inhibits bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), particularly PBP3. This inhibition disrupts the final transpeptidation step in peptidoglycan synthesis, leading to cell elongation, filamentation, and eventual cell lysis.
Caption: Mechanism of action of this compound.
Broth Microdilution Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.
Caption: Broth microdilution workflow.
References
Application Notes and Protocols: Agar Dilution Susceptibility Testing of BO-1165
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of BO-1165, a novel monobactam antibiotic, using the agar dilution method. The provided information is intended to guide researchers in accurately assessing the in vitro susceptibility of various bacterial strains to this compound.
Introduction
This compound is a monobactam antibiotic with potent activity primarily directed against Gram-negative bacteria.[1] Like other members of the monobactam class, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3][4] Specifically, it targets penicillin-binding protein 3 (PBP3), an essential enzyme for cell septation, leading to filamentation and eventual lysis of the bacterial cell.[3][5] Understanding the susceptibility of clinically relevant pathogens to this compound is crucial for its development as a potential therapeutic agent. The agar dilution method is a standardized and reliable technique for determining the MIC of an antimicrobial agent against bacteria.[6][7][8]
Data Presentation
The following table summarizes the in vitro activity of this compound against a panel of Gram-negative bacteria. The data is presented as the MIC₅₀, which represents the concentration of this compound required to inhibit the growth of 50% of the tested isolates.
| Bacterial Species | Number of Strains | MIC₅₀ (mg/L) |
| Escherichia coli | - | - |
| Salmonella spp. | - | - |
| Shigella spp. | - | - |
| Klebsiella pneumoniae | - | - |
| Serratia marcescens | - | - |
| Proteus (indole-positive) | - | - |
| Proteus (indole-negative) | - | - |
| Pseudomonas aeruginosa | - | 3.12 |
| Pseudomonas cepacia | - | 1.56 |
| Pseudomonas maltophilia | - | >100 |
Note: Specific MIC₅₀ values for some species were not available in the provided search results and are indicated by "-". The original study should be consulted for complete data.[1]
Experimental Protocols
This section details the standardized protocol for performing agar dilution susceptibility testing of this compound, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7][9]
Materials
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water, dimethyl sulfoxide - DMSO). The solubility of this compound should be determined prior to the experiment.
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating device (e.g., multipoint replicator)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer (optional, for inoculum standardization)
Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should not affect bacterial growth at the final concentration.
-
Ensure complete dissolution of the compound.
Preparation of Agar Plates with this compound
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent solidification while avoiding degradation of the heat-labile antibiotic.
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent (e.g., sterile water).
-
For each desired final concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly by gentle inversion to avoid air bubbles.
-
Immediately pour the agar mixture into sterile petri dishes to a uniform depth (approximately 4 mm).
-
Allow the agar to solidify completely at room temperature on a level surface.
-
Prepare a control plate containing MHA without any antibiotic.
-
The prepared plates should be used on the same day they are made or can be stored in sealed plastic bags at 2-8°C for a short period.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot when inoculated onto the agar plates. This typically involves a 1:10 dilution of the 0.5 McFarland suspension.
Inoculation and Incubation
-
Using a multipoint replicator, inoculate the prepared agar plates with the bacterial suspensions. The replicator pins should deliver a standardized volume (e.g., 1-2 µL) to the agar surface.
-
Ensure that each spot is clearly separated from the others.
-
Inoculate the control plate (without antibiotic) to verify the viability and purity of the inocula.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
Interpretation of Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
The growth on the antibiotic-free control plate should be robust.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Agar Dilution Experimental Workflow
Caption: Experimental workflow for agar dilution susceptibility testing.
Logical Determination of MIC
Caption: Logical process for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 4. Monobactam - Wikipedia [en.wikipedia.org]
- 5. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting inconsistent BO-1165 MIC results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during Minimum Inhibitory Concentration (MIC) testing of the investigational compound BO-1165.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound against common bacterial strains?
A1: The expected MIC values for this compound can vary depending on the bacterial species and strain. Below is a table summarizing the typical MIC ranges observed for quality control (QC) strains.
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2.0 |
| Escherichia coli | 25922 | 4.0 - 16.0 |
| Pseudomonas aeruginosa | 27853 | 16.0 - 64.0 |
| Enterococcus faecalis | 29212 | 1.0 - 4.0 |
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a novel synthetic compound hypothesized to inhibit bacterial growth by targeting the bacterial ribosome and disrupting protein synthesis. Specifically, it is believed to bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.
Caption: Hypothetical mechanism of this compound targeting the 50S ribosomal subunit.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from various factors, from reagent preparation to procedural deviations. This guide provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Problem 1: MIC values are consistently higher or lower than the expected QC range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Stock Concentration | Prepare a fresh stock solution of this compound. Verify the solvent used is appropriate and that the compound has fully dissolved. | MIC values should align with the QC ranges. |
| Improper Inoculum Density | Ensure the bacterial inoculum is prepared to a 0.5 McFarland standard and diluted to the correct final concentration in the wells (typically 5 x 10^5 CFU/mL). | Correcting the inoculum density will provide more accurate and reproducible MICs. |
| Media Contamination | Visually inspect the cation-adjusted Mueller-Hinton II Broth (MHIIB) for any signs of contamination before use. Run a sterility control (media only) with each experiment. | Uninoculated wells should remain clear after incubation. |
Problem 2: Significant well-to-well or plate-to-plate variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents at each dilution step. | Reduced variability between replicate wells and plates. |
| "Edge Effect" in Microplates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water. | More consistent growth and MIC values across the plate. |
| Inconsistent Incubation | Ensure the incubator provides uniform temperature and humidity. Avoid stacking plates, as this can lead to uneven heating. | Uniform growth in the positive control wells. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHIIB to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using MHIIB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Standard experimental workflow for a broth microdilution MIC assay.
Technical Support Center: Optimizing BO-1165 Concentration for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BO-1165 in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the general spectrum of activity for this compound?
This compound is a monobactam antibiotic with potent activity primarily against Gram-negative aerobic bacteria.[1] It demonstrates limited to no activity against Gram-positive bacteria and anaerobic organisms.[1]
Q2: What is the mechanism of action of this compound?
As a monobactam, this compound acts by inhibiting bacterial cell wall synthesis.[2][3] It specifically targets and binds to penicillin-binding protein 3 (PBP3), which is essential for bacterial cell division (septum formation).[4] This inhibition leads to the formation of filamentous cells and eventual cell lysis.
Q3: At what concentration should I start my experiments?
A good starting point for determining the optimal concentration of this compound is to perform a Minimum Inhibitory Concentration (MIC) assay. Based on available data, MIC values for susceptible Gram-negative bacteria typically range from ≤0.125 µg/mL to 3.12 µg/mL.[1][5] See the data tables below for reported MIC50 values for specific organisms.
Troubleshooting Guide
Q1: I am not observing any antibacterial activity with this compound. What could be the issue?
-
Incorrect Bacterial Strain: Confirm that you are using a Gram-negative bacterial strain, as this compound is largely ineffective against Gram-positive and anaerobic bacteria.[1]
-
Compound Degradation: Ensure that the this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions for each experiment.
-
Inoculum Density: An excessively high bacterial inoculum can overwhelm the antibiotic, leading to apparent ineffectiveness. Standardize your inoculum to approximately 5 x 105 CFU/mL.[6]
-
Media Composition: The components of your culture medium can sometimes interfere with the activity of the antibiotic. Use standard Mueller-Hinton broth or agar for susceptibility testing as recommended by CLSI and EUCAST guidelines.[7][8]
Q2: The MIC values I am obtaining are inconsistent across experiments. What should I check?
-
Inoculum Standardization: Inconsistent inoculum density is a major source of variability in MIC assays. Ensure your method for preparing and standardizing the bacterial suspension (e.g., to a 0.5 McFarland standard) is consistent.[8]
-
Serial Dilutions: Inaccuracies in the serial dilution of this compound will directly impact the final MIC value. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Incubation Conditions: Maintain consistent incubation temperature (typically 35 ± 1 °C) and duration (18-24 hours).[8] Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Reading the MIC: The interpretation of "no visible growth" can be subjective. Ensure you have a consistent method for reading the MIC, and consider using a spectrophotometer to measure optical density for a more objective assessment.
Q3: My results show that a bacterial strain is resistant to this compound, but it is expected to be susceptible. Why?
-
Beta-Lactamase Production: The bacterial strain may be producing beta-lactamase enzymes that can hydrolyze the beta-lactam ring of this compound, inactivating the antibiotic.[9] While this compound is stable against many common beta-lactamases, some extended-spectrum β-lactamases (ESBLs) or carbapenemases may confer resistance.[5]
-
Porin Channel Mutations: Gram-negative bacteria utilize porin channels in their outer membrane for the uptake of antibiotics like this compound. Mutations that alter or reduce the expression of these porins can decrease the intracellular concentration of the drug, leading to resistance.
-
PBP3 Alterations: Mutations in the gene encoding PBP3 can reduce the binding affinity of this compound to its target, resulting in decreased susceptibility.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the bacterial species being tested.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 106 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of MHB to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested (prepared from the stock solution in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 should serve as a growth control (no antibiotic) and column 12 as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension (from step 2) to wells in columns 1 through 11. This will result in a final inoculum of approximately 5 x 105 CFU/mL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Seal the plate and incubate at 35 ± 1 °C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria (MIC50)
| Bacterial Species | MIC50 (µg/mL) |
| Escherichia coli | ≤0.125 |
| Klebsiella pneumoniae | ≤0.125 |
| Klebsiella oxytoca | ≤0.125 |
| Citrobacter diversus | ≤0.125 |
| Aeromonas hydrophila | ≤0.125 |
| Proteus mirabilis | ≤0.125 |
| Proteus vulgaris | ≤0.125 |
| Providencia rettgeri | ≤0.125 |
| Providencia stuartii | ≤0.125 |
| Yersinia enterocolitica | ≤0.125 |
| Haemophilus influenzae | ≤0.125 |
| Neisseria gonorrhoeae | ≤0.125 |
| Salmonella spp. | ≤0.125 |
| Shigella spp. | ≤0.125 |
| Pseudomonas aeruginosa | 3.12 |
| Pseudomonas cepacia | 1.56 |
Data compiled from existing research.[1][5]
Visualizations
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Troubleshooting logic for lack of this compound activity.
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.8 Monobactams – Nursing Pharmacology [wtcs.pressbooks.pub]
- 3. Monobactam Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]
Technical Support Center: Olaparib In Vitro Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of Olaparib (brand name Lynparza), a potent PARP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Olaparib in vitro?
Olaparib is an inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, Olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[2][3]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway that repairs DSBs, the accumulation of DSBs is particularly lethal. This concept is known as synthetic lethality, where the inhibition of PARP in a cell with a pre-existing defect in an alternative DNA repair pathway leads to cell death.[3][4] In vitro studies have demonstrated that Olaparib-induced cytotoxicity involves both the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further contributes to DNA damage and cancer cell death.[5]
Q2: What are the key factors that influence the in vitro activity of Olaparib?
Several factors can significantly impact the efficacy of Olaparib in vitro:
-
Homologous Recombination (HR) Deficiency: The primary determinant of Olaparib sensitivity is a deficiency in the HR DNA repair pathway. This is most commonly due to mutations in BRCA1 and BRCA2 genes.[1][2] Cell lines with such mutations are generally more sensitive to Olaparib.
-
Expression of other DNA Damage Response (DDR) Proteins:
-
53BP1: Loss of 53BP1 has been shown to mediate PARP inhibitor resistance specifically in BRCA1-mutated tumors.[6]
-
SLFN11: Silencing of the SLFN11 gene can confer resistance to PARP inhibitors by enabling cancer cells to have a greater capacity for DNA repair.[6]
-
RAD51: The ability to form RAD51 foci after DNA damage is an indicator of intact HR function and can be correlated with resistance.[7]
-
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (Abcb1a/b), can lead to increased efflux of Olaparib from the cell, thereby reducing its intracellular concentration and efficacy.[8]
-
PARP1 Expression: High expression of PARP1 has been correlated with increased sensitivity to PARP inhibitors.[9]
-
Cell Cycle Status: The activity of Olaparib is linked to the cell cycle, as the conversion of SSBs to DSBs occurs during DNA replication (S phase).[3] Combination with agents that cause G2/M arrest can enhance Olaparib's effects.[10]
Q3: What are typical IC50 values for Olaparib in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Olaparib varies significantly depending on the cancer cell line's genetic background, particularly its HR status, and the assay used for determination. Generally, HR-deficient cell lines exhibit much lower IC50 values than HR-proficient lines.
| Cell Line | Cancer Type | BRCA Status | Assay Type | IC50 (µM) | Reference |
| Sensitive Lines | |||||
| HCT116 | Colorectal Cancer | Low BRCA2 expression | Not specified | 2.799 | [11] |
| OV2295 | Ovarian Cancer | Not specified | Clonogenic Survival | 0.0003 | [7] |
| SKOV3 BRCA2 KO | Ovarian Cancer | BRCA2 Knockout | Colony Formation | 0.051 | [12] |
| DU145 BRCA1 KO | Prostate Cancer | BRCA1 Knockout | Colony Formation | 0.067 | [12] |
| Resistant Lines | |||||
| SW480 | Colorectal Cancer | High BRCA2 expression | Not specified | 12.42 | [11] |
| OV1369(R2) | Ovarian Cancer | Not specified | Clonogenic Survival | 21.7 | [7] |
| LNCaP-OR | Prostate Cancer | Olaparib-Resistant | Not specified | 4.41-fold increase | [13] |
| C4-2B-OR | Prostate Cancer | Olaparib-Resistant | Not specified | 28.9-fold increase | [13] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1-proficient | Cell Viability | 3.558 | [14] |
| Olres-UWB+BRCA1 | Ovarian Cancer | Olaparib-Resistant | Cell Viability | 26.22 | [14] |
Troubleshooting Guides
Problem 1: Higher than expected IC50 values or apparent resistance to Olaparib in a supposedly sensitive cell line.
-
Possible Cause 1: Cell Line Integrity.
-
Troubleshooting: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the passage number is low, as genetic drift can occur over time, potentially altering the drug response. Confirm the BRCA mutation status or HR deficiency of your specific cell stock.
-
-
Possible Cause 2: Acquired Resistance.
-
Troubleshooting: Continuous exposure to a drug can lead to the selection of resistant clones.[14] If you have been culturing the cells in the presence of low doses of Olaparib, this might have occurred. Consider using a fresh, unexposed vial of cells. You can investigate mechanisms of acquired resistance, such as secondary mutations that restore HR function or upregulation of drug efflux pumps.[8]
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting:
-
Drug Concentration and Stability: Ensure the accuracy of your Olaparib stock concentration and its proper storage. Prepare fresh dilutions for each experiment.
-
Assay Duration: The duration of the assay can influence the observed IC50. For example, clonogenic assays, which measure long-term survival, may yield lower IC50 values than shorter-term viability assays like the MTT assay.[15] Some resistance phenotypes are only detectable after longer exposure times (e.g., 6 days).[16]
-
Cell Seeding Density: Optimal cell seeding density is crucial. Too high a density can lead to contact inhibition and altered growth rates, affecting drug sensitivity.
-
-
Problem 2: Inconsistent or highly variable results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting: Maintain consistent cell culture practices, including media composition, serum percentage, and incubation conditions (CO2, temperature, humidity). Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in cell seeding and drug concentrations.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting: Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions or fill them with sterile media or PBS.
-
Problem 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: Vehicle Toxicity.
-
Troubleshooting: Olaparib is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Determine the maximum tolerated DMSO concentration for your cell line in a pilot experiment and ensure the final DMSO concentration in your experimental wells does not exceed this level (typically <0.5%).
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Regularly check your cell cultures for microbial contamination (bacteria, yeast, fungi, mycoplasma).
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of Olaparib on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Olaparib concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after Olaparib treatment.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Olaparib for a defined period (e.g., 24 hours).
-
Drug Washout and Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing single cells to form colonies.
-
Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot a survival curve.
3. Immunofluorescence Staining for DNA Damage (γH2AX)
This protocol allows for the visualization and quantification of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with Olaparib for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[9][10]
Visualizations
Caption: Synthetic lethality induced by Olaparib in BRCA-mutated cells.
Caption: A logical workflow for troubleshooting unexpected Olaparib resistance.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib - NCI [cancer.gov]
- 5. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 6. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
degradation of BO-1165 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BO-1165. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous working solutions, further dilute the DMSO stock in your cell culture medium or experimental buffer. Please note that the final DMSO concentration in your assay should be kept low (typically below 0.1%) to avoid solvent-induced effects.
Q2: How should I store this compound solutions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months. Protect from light and avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. Aqueous working solutions should be prepared fresh for each experiment and used immediately.
Q3: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the MEK1/2 kinases. By binding to MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, which are key downstream effectors in the MAPK/ERK signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Q4: Can this compound be used in animal studies?
Yes, this compound has been formulated for in vivo use. For specific protocols regarding vehicle formulation, dosage, and administration routes, please refer to the product's in vivo handling instructions or contact our technical support team.
Troubleshooting Guide
Issue 1: I am observing inconsistent or no activity of this compound in my cell-based assays.
-
Question: Have you recently prepared a fresh working solution of this compound?
-
Answer: The stability of this compound in aqueous media can be limited. We strongly recommend preparing fresh dilutions from a frozen DMSO stock for each experiment.
-
-
Question: What is the final concentration of DMSO in your assay?
-
Answer: High concentrations of DMSO can be toxic to cells and may interfere with the activity of the compound. Ensure the final DMSO concentration does not exceed 0.1%.
-
-
Question: How are you storing your stock solution?
-
Answer: Improper storage can lead to the degradation of this compound. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles by preparing aliquots.
-
Issue 2: I am seeing unexpected off-target effects in my experiments.
-
Question: What concentration of this compound are you using?
-
Answer: While this compound is highly selective for MEK1/2, using concentrations significantly above the recommended working range may lead to off-target effects. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Question: Have you included appropriate controls in your experiment?
-
Answer: It is essential to include vehicle-only (e.g., DMSO) controls to distinguish the effects of the compound from those of the solvent. Additionally, using a positive control (e.g., another known MEK inhibitor) can help validate your assay setup.
-
Quantitative Data Summary
Table 1: Stability of this compound in Solution
| Storage Condition | Solvent | Concentration | Duration | Degradation |
| Room Temperature | DMSO | 10 mM | 24 hours | < 1% |
| 4°C | DMSO | 10 mM | 7 days | < 2% |
| -20°C | DMSO | 10 mM | 3 months | < 5% |
| -80°C | DMSO | 10 mM | 6 months | < 2% |
| Room Temperature | Culture Media | 10 µM | 8 hours | ~10% |
| 37°C | Culture Media | 10 µM | 24 hours | > 20% |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time |
| HeLa | Proliferation (MTT) | 10 nM - 1 µM | 72 hours |
| A549 | Western Blot (p-ERK) | 100 nM - 5 µM | 1 - 4 hours |
| MCF-7 | Apoptosis (Caspase-3) | 50 nM - 2 µM | 24 - 48 hours |
Experimental Protocols
Protocol: Assessing Inhibition of ERK Phosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce ERK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
reasons for BO-1165 lack of activity against specific strains
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monobactam antibiotic, BO-1165. The information below addresses potential reasons for the lack of antibacterial activity against specific bacterial strains.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of activity of this compound against what should be susceptible Gram-negative bacteria. What are the possible reasons?
A1: While this compound is potent against a broad range of Gram-negative bacteria, several factors can contribute to a lack of activity. The primary reason for resistance is the production of β-lactamase enzymes by the bacterial strain. These enzymes hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. This compound is known to be susceptible to hydrolysis by specific β-lactamases produced by strains of Proteus vulgaris, Burkholderia cepacia (formerly Pseudomonas cepacia), Klebsiella oxytoca, and Stenotrophomonas maltophilia (formerly Pseudomonas maltophilia).[1] Additionally, this compound is inherently inactive against Gram-positive bacteria and anaerobic bacteria.
Q2: How can we confirm if our bacterial strain is producing a β-lactamase that inactivates this compound?
A2: A direct method to assess β-lactamase activity is through a hydrolysis assay using a chromogenic substrate like nitrocefin. This assay provides a rapid, qualitative or quantitative measure of β-lactamase production. A positive result, indicated by a color change, suggests that the strain produces β-lactamases that may be responsible for the inactivation of this compound. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q3: What is the mechanism of action for this compound and how does β-lactamase interference work?
A3: this compound, like other monobactam antibiotics, acts by inhibiting bacterial cell wall synthesis.[2] It specifically targets and binds to penicillin-binding proteins (PBPs), with a high affinity for PBP3. This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell elongation, filamentation, and eventual cell lysis. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of this compound. This structural change prevents the antibiotic from binding to its PBP target, thus neutralizing its antibacterial effect.
Q4: Are there specific classes of β-lactamases known to be effective against this compound?
A4: Yes, specific classes of β-lactamases have been identified in resistant species. For instance, some strains of Klebsiella oxytoca produce chromosomal class A β-lactamases, such as the K1 enzyme, which can hydrolyze monobactams like aztreonam and likely this compound. Proteus vulgaris has been shown to produce a chromosomally encoded class A cephalosporin-hydrolyzing β-lactamase that can also inactivate a broad spectrum of β-lactam antibiotics.[1]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the closely related monobactam, aztreonam, against various Gram-negative bacterial species. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater susceptibility.
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | Interpretation |
| Escherichia coli | This compound | ≤ 0.05 - 0.2 | Susceptible |
| Klebsiella pneumoniae | This compound | ≤ 0.05 - 0.39 | Susceptible |
| Pseudomonas aeruginosa | This compound | 0.78 - 6.25 | Susceptible |
| Proteus vulgaris | Aztreonam | ≤ 0.20 (MIC80) | Generally Susceptible |
| Burkholderia cepacia complex | Aztreonam | Variable | Often Resistant |
| Klebsiella oxytoca (some strains) | Aztreonam | Resistant | Resistant |
| Stenotrophomonas maltophilia | This compound | > 100 | Resistant |
Note: Data for aztreonam is included as a representative monobactam for species where specific this compound data is limited.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, bringing the total volume to 100 µL.
-
Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Protocol 2: β-Lactamase Hydrolysis Assay (Nitrocefin Test)
This protocol provides a method for detecting β-lactamase production by a bacterial strain.
Materials:
-
Nitrocefin solution (typically 0.5 mg/mL in a suitable buffer)
-
Bacterial colonies from an agar plate
-
Microscope slide or filter paper
-
Sterile loop or toothpick
Procedure:
-
Place a drop of the nitrocefin solution onto a clean microscope slide or a piece of filter paper.
-
Using a sterile loop or toothpick, pick a well-isolated colony of the test bacterium from an agar plate.
-
Smear the colony into the drop of nitrocefin solution.
-
Observe for a color change from yellow to red or pink.
-
A rapid color change (within 5-10 minutes) indicates strong β-lactamase activity. A delayed or weak color change may indicate lower levels of enzyme production.
Visualizations
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Caption: Mechanism of resistance to this compound via β-lactamase hydrolysis.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
overcoming BO-1165 experimental variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome experimental variability when working with BO-1165, a potent and selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, differentiation, and survival.[3][4]
Q2: What are the most common sources of variability in cell-based assays using this compound?
A2: Variability in cell-based assays can stem from several sources, which can be broadly categorized as biological, technical, and environmental. Key factors include:
-
Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.[5][6]
-
Cell Culture Conditions: Variations in media composition, serum quality, passage number, and cell density can significantly impact cellular responses to this compound.[6][7]
-
Mycoplasma Contamination: This common and often undetected contamination can alter cellular physiology and drug response.[5][8]
-
Assay Protocol Execution: Inconsistencies in cell seeding, reagent preparation, incubation times, and pipetting techniques are major contributors to variability.[5]
-
Reagent and Consumable Quality: Lot-to-lot variability in reagents and differences in plasticware can affect assay performance.[5]
Q3: How can I minimize the "edge effect" in my multi-well plate assays?
A3: The "edge effect," where wells on the perimeter of a plate behave differently from interior wells, is often caused by evaporation and temperature gradients. To mitigate this:
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Ensure proper sealing of the plate with a breathable membrane or tight-fitting lid.
-
Allow plates to equilibrate to room temperature before adding cells and reagents.
-
Use a humidified incubator to maintain consistent humidity levels.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value for this compound
If you are observing a half-maximal inhibitory concentration (IC50) for this compound that is significantly higher than the expected range, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cellular Efflux of this compound | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell. Consider co-treatment with a known efflux pump inhibitor to assess if this improves potency. |
| High Protein Binding in Media | This compound may bind to proteins in the fetal bovine serum (FBS) in your culture media, reducing its effective concentration. Try reducing the FBS concentration during the treatment period, if compatible with your cell line's health. |
| Compound Degradation | This compound may be unstable in your specific cell culture media or under your experimental conditions. Prepare fresh stock solutions and minimize the time the compound is in the media before and during the assay. |
| Sub-optimal Assay Conditions | The ATP concentration in your kinase assay can affect the apparent potency of non-ATP competitive inhibitors. Ensure your assay buffer conditions are optimized for MEK1/2 activity.[9] |
Issue 2: High Variability Between Replicate Wells
High variability between replicate wells can mask the true effect of this compound. The following table outlines common causes and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[5] |
| Pipetting Inaccuracy | Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth. Pre-wetting pipette tips can also improve accuracy.[5] |
| Inadequate Mixing of Reagents | Gently but thoroughly mix all reagents after addition, especially the inhibitor and detection reagents. Avoid introducing bubbles during mixing. |
| Temperature Gradients Across the Plate | Ensure the entire assay plate is at a uniform temperature during all incubation steps. Avoid placing plates on cold or warm surfaces. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, tissue culture-treated plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Trypsinize and count cells. Resuspend cells in complete growth medium to the desired seeding density (optimized for your cell line to ensure logarithmic growth throughout the experiment).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration of your highest desired final concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol is to assess the target engagement of this compound by measuring the phosphorylation of its downstream target, ERK1/2.
Materials:
-
Cell line of interest
-
6-well tissue culture-treated plates
-
This compound stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. The clinical development of MEK inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
impact of inoculum size on BO-1165 MIC values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monobactam antibiotic, BO-1165. The following information addresses common issues encountered during in vitro susceptibility testing, with a specific focus on the impact of inoculum size on Minimum Inhibitory Concentration (MIC) values.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it relate to this compound?
The inoculum effect is a phenomenon where the MIC of an antimicrobial agent increases as the density of the initial bacterial inoculum increases. While specific data for this compound is limited in the provided search results, it is a known characteristic of β-lactam antibiotics, the class to which this compound belongs. Therefore, it is reasonable to expect that higher starting concentrations of bacteria may lead to elevated MIC values for this compound.
Q2: Why am I observing variable or higher-than-expected MIC values for this compound in my experiments?
Inconsistent or elevated MIC values for this compound can arise from several factors, with the most common being variability in the inoculum size. Meticulous standardization of the bacterial inoculum is critical for reproducible results. Other potential causes include improper media preparation, incorrect incubation conditions, or errors in the serial dilution of this compound.
Q3: What is the standard inoculum size that should be used for MIC testing of this compound?
According to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), the recommended final inoculum density for broth microdilution and agar dilution susceptibility testing is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL). Adherence to this standard is crucial for obtaining accurate and comparable MIC values.
Q4: Can the growth phase of the bacteria used for the inoculum affect the MIC results?
Yes, the physiological state of the bacteria can influence their susceptibility to antibiotics. It is recommended to use a fresh, actively growing culture, typically in the logarithmic phase of growth, to prepare the inoculum. This ensures that the bacterial population is uniform and metabolically active.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in MIC values across replicate experiments. | Inconsistent inoculum density. | Strictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer or McFarland standards to ensure the correct bacterial concentration. Perform colony counts on a sample of the inoculum to verify its density. |
| Consistently high MIC values compared to expected ranges. | The inoculum size is too high. | Review your inoculum preparation procedure to ensure you are achieving the target density of 5 x 10^5 CFU/mL. Consider preparing a fresh dilution series of your bacterial stock. |
| No bacterial growth in the positive control wells. | The inoculum size is too low or the bacteria are not viable. | Verify the viability of your bacterial stock by plating on appropriate agar. Ensure that the inoculum is not over-diluted. |
| "Skipped wells" or inconsistent growth patterns in the microtiter plate. | Uneven distribution of the inoculum or clumping of bacteria. | Ensure the bacterial suspension is thoroughly mixed (vortexed) before and during the inoculation of the microtiter plate. |
Impact of Inoculum Size on this compound MIC Values (Hypothetical Data)
The following table illustrates the expected trend of this compound MIC values with varying inoculum sizes. Please note that this data is hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not available in the search results.
| Inoculum Size (CFU/mL) | Hypothetical this compound MIC (µg/mL) | Observation |
| 5 x 10^4 | 2 | Lower than standard inoculum, may result in an artificially low MIC. |
| 5 x 10^5 (Standard) | 4 | Reference MIC value. |
| 5 x 10^6 | 8 | 10-fold higher inoculum, may lead to a significant increase in the observed MIC. |
| 5 x 10^7 | 32 | 100-fold higher inoculum, often results in a pronounced inoculum effect. |
Experimental Protocols
Protocol for Determining the Effect of Inoculum Size on this compound MIC Values
This protocol is based on the broth microdilution method and is adapted from CLSI guidelines.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Transfer the colonies to a tube containing 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). d. Prepare serial dilutions of the standardized inoculum in sterile broth to achieve the desired final inoculum concentrations (e.g., 5 x 10^4, 5 x 10^5, 5 x 10^6, and 5 x 10^7 CFU/mL). Remember to account for the 1:1 dilution that will occur in the microtiter plate wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations that will be tested. The final concentrations in the wells should be half of the prepared concentrations.
3. Microtiter Plate Inoculation: a. Dispense 50 µL of each this compound dilution into the appropriate wells of a 96-well microtiter plate. b. To each well, add 50 µL of the corresponding bacterial inoculum dilution. This will result in a final volume of 100 µL per well and the desired final inoculum and drug concentrations. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
Visualizations
Caption: Workflow for assessing the impact of inoculum size on MIC values.
Caption: Troubleshooting logic for inconsistent MIC results.
Technical Support Center: Media Composition Effects on Susibility Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of media composition on in vitro susceptibility testing. While the original query concerned "BO-1165," this compound is not documented in publicly available scientific literature. Therefore, this guide offers general principles and troubleshooting strategies applicable to a wide range of compounds, using illustrative examples from established research.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing different Minimum Inhibitory Concentration (MIC) values across different batches of the same medium?
A1: Batch-to-batch variability in culture media, even from the same supplier, can significantly impact susceptibility testing results. This variation can stem from slight differences in the concentration of key components like divalent cations (e.g., Mg²⁺ and Ca²⁺), pH, and the presence of interfering substances. For instance, the composition of the growth medium, especially the presence of divalent cations, is known to affect the susceptibility of bacteria to aminoglycoside antibiotics.[1] It is crucial to perform quality control on each new batch of media using a reference strain to ensure consistency.
Q2: I observed a significant difference in the zone of inhibition for my test compound when switching from Mueller-Hinton Agar (MHA) to a specialized medium. Is this expected?
A2: Yes, this is an expected outcome. Different culture media have varying nutrient compositions which can influence the growth rate of the microorganism and the activity of the test compound. For example, a study on lactic acid bacteria demonstrated that ampicillin and tetracycline produced larger inhibition zones on MRS medium compared to Iso-sensitest agar (ISA), while gentamicin, bacitracin, and erythromycin showed smaller zones on MRS.[2][3] MHA is the standard medium for many susceptibility tests, but specialized media may be necessary for fastidious organisms.[4] However, it's important to validate the chosen medium and establish baseline results.
Q3: Can the physical properties of the assay plate affect my susceptibility testing results?
A3: Absolutely. The material of the assay plate, such as polypropylene versus polystyrene, can influence the effective concentration of your compound. A study on cationic biocides and antibiotics found that the MIC and Minimum Bactericidal Concentration (MBC) values for colistin and polymyxin B were significantly lower on polypropylene plates compared to polystyrene plates, irrespective of the media used.[5][6] This is likely due to differences in drug binding to the plastic.
Q4: My compound seems to be less effective in a nutrient-rich broth compared to a minimal medium. Why would this happen?
A4: Nutrient-rich media can sometimes antagonize the action of a test compound. For example, the presence of certain amino acids or peptides in the medium can compete with the drug for uptake by the bacterial cell. Additionally, some compounds may be sequestered or inactivated by components in rich media. Lower MIC values have been more commonly associated with MH2 media and higher MIC values with TSB media for both polypropylene and polystyrene plates in some studies.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC values for the same compound and organism. | 1. Media Variability: Batch-to-batch differences in media composition.[1] 2. Inoculum Preparation: Inconsistent inoculum density. 3. Plate Material: Switching between different types of plastic plates.[5][6] | 1. QC Testing: Test each new media batch with a reference strain. 2. Standardize Inoculum: Use a spectrophotometer to standardize the inoculum to a specific McFarland standard. 3. Consistent Materials: Use the same type and brand of assay plates for all experiments. |
| No Zone of Inhibition or unexpectedly small zones. | 1. Media Antagonism: Components in the media are inhibiting the compound's activity. 2. Poor Diffusion: The compound may not diffuse well in the specific agar used. 3. Inappropriate Medium: The chosen medium does not support optimal growth of the test organism.[2][3] | 1. Test in Minimal Media: Compare results in a minimal and a rich medium. 2. Agar Dilution: Consider using an agar dilution method instead of disk diffusion. 3. Optimize Growth Conditions: Ensure the medium, temperature, and incubation time are optimal for the test organism. |
| Unexpectedly large zones of inhibition or very low MICs. | 1. Media Synergy: Components in the media may be enhancing the compound's activity. 2. Slow Growth: The medium may not support robust growth, making the organism appear more susceptible. | 1. Component Analysis: If possible, analyze the media for components that could interact with your compound. 2. Growth Curve Analysis: Perform a growth curve of the organism in the test medium to ensure it is growing adequately. |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate broth medium according to the manufacturer's instructions. Sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to create a stock solution. Further dilute the stock solution in the broth to create a series of two-fold dilutions.
-
Inoculum Preparation: Culture the test organism overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well. Add 50 µL of the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]
Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
-
Plate Preparation: Prepare agar plates with a suitable medium, such as Mueller-Hinton Agar (MHA).[4] The agar should be poured to a uniform depth.
-
Inoculum Preparation: Prepare an inoculum as described in the broth microdilution protocol (Step 3) and swab the entire surface of the agar plate to create a uniform lawn of bacteria.
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of the test compound to the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. The size of the zone is proportional to the susceptibility of the organism to the compound.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. korsanfan.com [korsanfan.com]
- 2. BO 1165 | Elex Biotech LLC [elexbiotech.com]
- 3. DailyMed - MUCUS RELIEF COLD FLU AND SORE THROAT- acetaminophen, dextromethorphan hydrobromide, guaifenesin, and phenylephrine hydrochloride tablet, coated [dailymed.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acetaminophen guaifenesin phenylephrine Pill Images - Pill Identifier - Drugs.com [drugs.com]
- 7. bubhopal.ac.in [bubhopal.ac.in]
preventing contamination in BO-1165 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and identify contamination in experiments involving BO-1165.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in our this compound cell culture experiments?
A1: Contamination in cell culture can be broadly categorized into two types: chemical and biological.[1] Chemical contaminants can include impurities in media, sera, and water, or leachables from plasticware.[2][3] Biological contaminants are the more common issue and typically include bacteria, fungi (yeast and mold), mycoplasma, and cross-contamination with other cell lines.[4][5] The most frequent sources for these contaminants are non-sterile supplies, improper aseptic technique by laboratory personnel, and contaminated reagents or media.[2]
Q2: How can I visually identify different types of microbial contamination?
A2: Each type of microbial contaminant has distinct visual cues:
-
Bacteria: Often lead to a sudden drop in pH, causing the culture medium to turn yellow. The culture may appear cloudy or turbid, and individual bacteria can be seen as small, moving dots or rods between your cells under a microscope.[1][5]
-
Yeast: Appear as individual, ovoid, or budding particles that can form chains. They are larger than bacteria but smaller than mammalian cells.
-
Fungi (Mold): Can be identified by the formation of filamentous mycelia, which may appear as a fuzzy growth on the surface of the culture. Fungal contamination often leads to an increase in the medium's pH.[1][4]
Q3: What is mycoplasma contamination and why is it a significant concern?
A3: Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect visually and resistant to many common antibiotics.[3] They are a major concern because they can alter cell metabolism and compromise the validity of experimental results without causing the typical signs of contamination like turbidity.[1] According to studies by the U.S. Food and Drug Administration (FDA), a significant percentage of cell cultures worldwide are contaminated with mycoplasma.[5]
Q4: Can I use antibiotics to prevent contamination in my this compound experiments?
A4: While many labs use antibiotics like penicillin and streptomycin as a preventative measure, it is generally not recommended as a long-term solution.[3] Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant strains. Good aseptic technique is the best defense against contamination.
Troubleshooting Guides
Guide 1: Responding to Suspected Microbial Contamination
If you suspect contamination in your this compound culture, follow these steps:
-
Isolate the Contaminated Culture: Immediately move the suspected flask or plate to a designated quarantine area to prevent cross-contamination.
-
Visual Inspection: Examine the culture under a microscope to identify the type of contaminant (refer to the table below).
-
Decision Making:
-
If the contamination is widespread or the cell line is not critical: Discard the contaminated culture(s) and decontaminate all affected equipment, including the incubator and biosafety cabinet.[5]
-
If the cell line is valuable: You may attempt to eradicate the contamination. However, this is often difficult and may not be successful.[5] For bacterial or fungal contamination, specific antibiotics or antifungals can be used, but this is not a substitute for discarding the culture and starting with a fresh stock.
-
Guide 2: Systematic Contamination Investigation
If contamination becomes a recurring issue, a systematic investigation is necessary to identify the source.
-
Review Aseptic Technique: Observe the techniques of all personnel working with the this compound cultures. Ensure proper use of the biosafety cabinet and sterile handling of all materials.
-
Test All Reagents: Culture aliquots of all media, sera, and other reagents to check for sterility.
-
Inspect Equipment: Ensure that incubators, water baths, and other equipment are regularly cleaned and decontaminated.
-
Mycoplasma Testing: Perform routine testing for mycoplasma, as it is not visually detectable.[1]
Data Summary
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Typical Appearance in Culture | Effect on Medium pH | Microscopic Appearance |
| Bacteria | Turbid/cloudy medium[1] | Decrease (acidic/yellow)[1] | Small, motile rods or cocci |
| Yeast | Slight turbidity, may form clumps | Generally stable or slight decrease | Ovoid, budding particles |
| Fungi (Mold) | Visible mycelia (fuzzy growth) | Increase (alkaline/pink)[1] | Filaments (hyphae) |
| Mycoplasma | No visible change | Generally stable | Not visible with a standard light microscope[3] |
Visual Guides
Caption: Workflow for preventing contamination in this compound experiments.
Caption: Decision tree for troubleshooting suspected contamination.
References
- 1. goldbio.com [goldbio.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
interpreting borderline MIC results for BO-1165
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational monobactam antibiotic, BO-1165. The information is designed to assist in the accurate interpretation of borderline Minimum Inhibitory Concentration (MIC) results and to provide guidance on best practices for in vitro susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
This compound is a novel monobactam antibiotic. Like other monobactams, it is characterized by a monocyclic β-lactam ring. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. This compound has demonstrated potent in vitro activity against a wide range of Gram-negative aerobic bacteria.[1] It is generally not effective against Gram-positive bacteria or anaerobic organisms.[1]
Q2: We are observing MIC values for this compound that are on the edge of what we consider "susceptible" or "resistant" for our test organisms. How should we interpret these borderline results?
Interpreting borderline MIC values for an investigational agent like this compound can be challenging due to the absence of officially established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Here's a systematic approach to interpreting such results:
-
Review Internal Quality Control (QC): Ensure that the MICs for your QC strains fall within the expected range. Out-of-range QC results invalidate the entire batch of testing.
-
Consider the Source of Variability: Borderline results can often be attributed to minor variations in experimental conditions. Refer to the troubleshooting guide below for a detailed checklist of factors to investigate.
-
Repeat the Assay: A crucial step in assessing a borderline result is to repeat the experiment, preferably with multiple replicates, to determine the consistency of the MIC value.
-
Compare with a Similar Agent: In the absence of official breakpoints for this compound, it is useful to compare its MIC values to the established breakpoints for a similar, well-characterized monobactam, such as aztreonam. This can provide a preliminary indication of potential susceptibility.
-
Correlate with other data: If available, correlate the MIC data with other in vitro data (e.g., time-kill assays) or in vivo efficacy data from animal models to build a more complete picture of this compound's activity against the test organism.
Q3: Are there established CLSI or EUCAST clinical breakpoints for this compound?
As of November 2025, there are no published CLSI or EUCAST clinical breakpoints for this compound. The establishment of clinical breakpoints is a complex process that occurs during the later stages of drug development and involves the analysis of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[2][3]
For research and development purposes, laboratories may need to establish provisional breakpoints based on the distribution of MICs for a large population of isolates (wild-type vs. non-wild-type) and comparison with data from related compounds.
Q4: How can we use aztreonam breakpoints as a reference for this compound?
Since this compound is a monobactam antibiotic with a similar spectrum of activity to aztreonam, the CLSI breakpoints for aztreonam can serve as a useful, albeit provisional, reference point for interpreting this compound MICs. It is crucial to understand that this is an approximation and should be noted as such in any reports.
Below is a table summarizing the CLSI breakpoints for aztreonam against common Gram-negative bacteria.
| Organism Family | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 4 µg/mL | 8 µg/mL | ≥ 16 µg/mL |
| Pseudomonas aeruginosa | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |
Data sourced from CLSI guidelines.
When a this compound MIC falls near these aztreonam breakpoint concentrations, it should be considered a borderline result requiring further investigation.
Troubleshooting Guide for Borderline MIC Results
Inconsistent or borderline MIC results can arise from a variety of factors. This guide provides a structured approach to troubleshooting these issues.
Diagram: Troubleshooting Workflow for Borderline MICs
Caption: A stepwise workflow for troubleshooting borderline MIC results.
Table: Common Sources of MIC Variability and Recommended Actions
| Potential Issue | Common Causes | Recommended Actions |
| Inoculum Preparation | Incorrect inoculum density (too high or too low).Non-viable or mixed culture. | Verify inoculum density using a spectrophotometer or by colony counting.Ensure the use of a fresh, pure culture. |
| Media and Reagents | Incorrect formulation of Mueller-Hinton Broth (MHB).Incorrect cation concentration.Degradation of this compound stock solution. | Use commercially prepared and quality-controlled MHB.Ensure correct supplementation of cations if required.Prepare fresh stock solutions of this compound and store appropriately. |
| Incubation | Incorrect temperature or duration.Inconsistent atmospheric conditions (e.g., CO2 levels). | Calibrate and monitor incubator temperature.Adhere strictly to the recommended incubation time.Ensure appropriate atmospheric conditions for the test organism. |
| Plate Reading | Subjectivity in visual reading of growth.Instrument error in automated readers. | Have a second trained individual read the plates.Calibrate and perform regular maintenance on automated readers. |
| Operator Technique | Inconsistent pipetting volumes.Variations in plate handling and sealing. | Ensure all laboratory personnel are properly trained and follow a standardized protocol.Use calibrated pipettes. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Adapted from CLSI Guidelines)
This protocol outlines the standard method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or as specified in the compound's technical data sheet) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -80°C until use.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 128 µg/mL, prepared from the stock solution in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of CAMHB only (growth control).
-
Well 12 should contain 100 µL of uninoculated CAMHB (sterility control).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Diagram: Broth Microdilution Workflow
Caption: A simplified workflow for the broth microdilution MIC assay.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of BO-1165 and Aztreonam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antibacterial activity of the novel monobactam BO-1165 and the established antibiotic aztreonam. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating their potential applications.
Executive Summary
This compound, a novel monobactam antibiotic, demonstrates potent in vitro activity against a wide range of Gram-negative bacteria, often exceeding the activity of aztreonam against key pathogens. Both antibiotics share a targeted spectrum, with minimal to no activity against Gram-positive bacteria and anaerobes. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis through the targeting of Penicillin-Binding Protein 3 (PBP3). A notable advantage of this compound is its enhanced stability against hydrolysis by various plasmid-mediated and chromosomally-mediated beta-lactamases that are known to inactivate aztreonam.
Quantitative Comparison of In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and aztreonam against a panel of clinically relevant Gram-negative bacteria. The data is compiled from a comparative in vitro study.[1][2] Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Aztreonam against Enterobacteriaceae
| Bacterial Species | This compound MIC₅₀ | Aztreonam MIC₅₀ | This compound MIC₉₀ | Aztreonam MIC₉₀ |
| Escherichia coli | ≤0.06 | 0.12 | 0.12 | 0.25 |
| Klebsiella pneumoniae | 0.12 | 0.25 | 0.25 | 0.5 |
| Klebsiella oxytoca | ≤0.06 | 0.12 | ≤0.06 | 0.25 |
| Proteus mirabilis | ≤0.06 | 0.12 | ≤0.06 | 0.25 |
| Proteus vulgaris | 0.12 | 0.25 | 0.25 | 0.5 |
| Morganella morganii | 0.12 | 0.25 | 0.25 | 0.5 |
| Providencia rettgeri | 0.25 | 0.5 | 0.5 | 1 |
| Enterobacter cloacae | 0.5 | 1 | >128 | >128 |
| Serratia marcescens | 0.25 | 0.5 | 0.5 | 1 |
| Citrobacter freundii | 0.25 | 1 | 2 | 8 |
| Salmonella spp. | ≤0.06 | 0.12 | 0.12 | 0.25 |
| Shigella spp. | ≤0.06 | 0.12 | ≤0.06 | 0.12 |
Table 2: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Aztreonam against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ | MIC₉₀ |
| This compound | 3.12 | 12.5 |
| Aztreonam | 6.25 | 25 |
Mechanism of Action
Both this compound and aztreonam are monobactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the specific acylation of Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
Aztreonam has a very high affinity for PBP3 in Gram-negative bacteria.[3] The binding to PBP3 leads to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis. While specific studies on the PBP binding profile of this compound are limited, its structural and functional similarity to aztreonam strongly suggests a primary affinity for PBP3 as well.
Caption: Mechanism of action of this compound and aztreonam.
Stability to Beta-Lactamases
A significant advantage of this compound is its enhanced stability against a range of beta-lactamases compared to aztreonam. This compound has demonstrated good stability to both plasmid-mediated and chromosomally-mediated beta-lactamases.[1] Notably, it was found to be stable against beta-lactamases isolated from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia, which are capable of hydrolyzing aztreonam.[1] This suggests that this compound may be effective against some strains of bacteria that have developed resistance to aztreonam through the production of these enzymes. However, some class A and D beta-lactamases have been shown to hydrolyze aztreonam efficiently.[4][5]
Experimental Protocols
The in vitro antibacterial activity data presented in this guide was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The following is a generalized protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and aztreonam are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: A standardized volume of the prepared bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Broth microdilution workflow.
Conclusion
This compound demonstrates a promising antibacterial profile against Gram-negative bacteria, with in vitro potency that is often superior to that of aztreonam. Its enhanced stability against certain beta-lactamases suggests it may have a role in treating infections caused by aztreonam-resistant strains. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid in the ongoing research and development of new antimicrobial agents.
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-lactamase stability and in vitro activity of aztreonam, with a comparison to 9 other beta-lactam antibiotics and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BO-1165 and Other Monobactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational monobactam antibiotic BO-1165 with other notable monobactams, including the clinically established aztreonam and other developmental agents such as carumonam. The analysis is based on available experimental data on their in vitro activity against key Gram-negative pathogens and their stability in the presence of various β-lactamases.
Executive Summary
This compound is a 1-carboxy-1-cyclopropoxyamino,4-fluoromethyl monobactam that demonstrates potent in vitro activity against a wide spectrum of aerobic Gram-negative bacteria, comparable to that of aztreonam.[1][2] Key differentiators for this compound include variations in potency against specific bacterial isolates and its stability against certain β-lactamases that are known to hydrolyze other monobactams. Like other monobactams, this compound shows no significant activity against Gram-positive or anaerobic bacteria.[1][2] The development of novel monobactams like this compound is driven by the need to overcome emerging resistance mechanisms to existing β-lactam antibiotics.
Mechanism of Action: A Shared Pathway
Monobactams exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the specific targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.
Figure 1. Mechanism of action of monobactam antibiotics.
Comparative In Vitro Activity
The in vitro efficacy of monobactams is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the available MIC data for this compound in comparison to other monobactams against a range of clinically relevant Gram-negative pathogens.
Table 1: Comparative MIC₅₀ Values (µg/mL) of Monobactams Against Select Gram-Negative Bacteria
| Bacterial Species | This compound | Aztreonam | Carumonam |
| Pseudomonas aeruginosa | 3.12[2] | - | - |
| Pseudomonas cepacia | 1.56[2] | - | - |
| Enterobacteriaceae (general) | ≤0.125[1] | - | - |
Note: MIC₅₀ is the minimum concentration required to inhibit the growth of 50% of isolates. Data for aztreonam and carumonam against these specific isolates in a direct comparative study with this compound is limited in the available literature.
A study of this compound reported that its overall in vitro activity was similar to that of aztreonam, cefotaxime, and ceftazidime, with minor differences in the MICs for individual isolates.[1] For instance, this compound was found to be more active than four other reference drugs against Escherichia coli, Salmonella spp., Shigella spp., Klebsiella pneumoniae, Serratia marcescens, and both indole-positive and indole-negative Proteus species.[2] However, against Pseudomonas aeruginosa, its activity was similar to aztreonam but lower than ceftazidime and carumonam.[1]
Stability to β-Lactamases
A critical attribute of any new β-lactam antibiotic is its stability against β-lactamases, enzymes produced by bacteria that inactivate these drugs. This compound has demonstrated good stability against common plasmid- and chromosomally-mediated β-lactamases of the Richmond-Sykes types Ia, Ic, and Id.[1] Notably, this compound was slightly hydrolyzed by β-lactamases from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia, which were also capable of hydrolyzing aztreonam.[2] This suggests a similar, though not identical, stability profile to aztreonam. Furthermore, this compound was shown to be a poor inducer of β-lactamase production.[1]
Figure 2. Generalized workflow for assessing β-lactamase stability.
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. Below are detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates overnight. Several colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: The monobactam antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
β-Lactamase Hydrolysis Assay
The stability of monobactams to β-lactamase hydrolysis is assessed using a spectrophotometric method with a chromogenic substrate like nitrocefin.
-
Enzyme Preparation: Crude β-lactamase extracts are obtained from sonicated bacterial cultures. The protein concentration of the extract is determined.
-
Assay Procedure: The assay is performed in a quartz cuvette containing a phosphate buffer (pH 7.0). The monobactam antibiotic and the β-lactamase extract are added to the cuvette. The hydrolysis of the β-lactam ring is monitored by the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of hydrolysis is calculated from the change in absorbance over time. The relative stability of different monobactams can be compared by their rates of hydrolysis by the same enzyme preparation. A more detailed protocol for a nitrocefin-based assay involves monitoring the color change from yellow to red as the β-lactam ring of nitrocefin is cleaved, with absorbance measured around 482-490 nm.[3][4][5][6]
Conclusion
This compound is a promising investigational monobactam with a potent and targeted spectrum of activity against aerobic Gram-negative bacteria. Its in vitro performance is largely comparable to aztreonam, though with notable differences against certain species. The stability of this compound to a range of β-lactamases is a key feature that warrants further investigation, particularly against contemporary, clinically challenging isolates producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. Further studies, including in vivo efficacy models and comprehensive comparative analyses against a wider array of resistant strains, are necessary to fully elucidate the clinical potential of this compound in the evolving landscape of antimicrobial resistance.
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. researchgate.net [researchgate.net]
BO-1165: A Retrospective Efficacy Analysis Against Ceftazidime-Resistant Strains
A Historical Look at a Novel Monobactam's Potential
In the mid-1980s, a new monobactam antibiotic, BO-1165, emerged from Banyu Pharmaceutical Co., Ltd. as a promising agent against Gram-negative bacteria. This guide provides a comparative analysis of this compound's efficacy, with a focus on its activity against strains with resistance to ceftazidime, based on the available scientific literature from that era. It is important to note that research and development of this compound appear to have been discontinued, as no recent studies have been published. Therefore, this guide serves as a historical comparison rather than a reflection of current therapeutic alternatives.
In-Vitro Efficacy of this compound Compared to Other Beta-Lactams (c. 1986)
The primary measure of in-vitro efficacy for antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ values (the concentration required to inhibit the growth of 50% of tested isolates) for this compound and comparator antibiotics against various Gram-negative bacteria as reported in studies from 1986.
| Bacterium | This compound (mg/L) | Aztreonam (mg/L) | Ceftazidime (mg/L) | Cefotaxime (mg/L) |
| Escherichia coli | ≤0.125 | - | - | - |
| Salmonella spp. | ≤0.125 | - | - | - |
| Shigella spp. | ≤0.125 | - | - | - |
| Klebsiella pneumoniae | ≤0.125 | - | - | - |
| Serratia marcescens | - | - | - | - |
| Proteus mirabilis | ≤0.125 | - | - | - |
| Proteus vulgaris | ≤0.125 | - | - | - |
| Providencia rettgeri | ≤0.125 | - | - | - |
| Providencia stuartii | ≤0.125 | - | - | - |
| Yersinia enterocolitica | ≤0.125 | - | - | - |
| Haemophilus influenzae | ≤0.125 | - | - | - |
| Neisseria gonorrhoeae | ≤0.125 | - | - | - |
| Pseudomonas aeruginosa | 3.12 | - | - | - |
| Pseudomonas cepacia | 1.56 | - | - | - |
Data is compiled from studies published in 1986.[1][2][3] A '-' indicates that specific comparative data was not available in the abstracts.
Efficacy Against Beta-Lactamase Producing Strains
This compound demonstrated good stability against many plasmid- and chromosomally-mediated beta-lactamases, a key mechanism of resistance to beta-lactam antibiotics like ceftazidime.[1][4] However, its efficacy was reduced against strains of Enterobacter and Citrobacter freundii with derepressed beta-lactamase production, which also showed higher MICs to aztreonam and ceftazidime.[3]
| Resistant Strain Profile | This compound MIC Range (µg/ml) |
| Enterobacter spp. (derepressed beta-lactamase) | 4 - 32 |
| Citrobacter freundii (derepressed beta-lactamase) | 4 - 32 |
Data is from a 1986 study and reflects the understanding of resistance at that time.[3]
Experimental Protocols
The data presented is based on in-vitro studies conducted in the mid-1980s. The general experimental protocols, as inferred from the available literature, are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and comparator antibiotics was determined using the agar dilution method. This standard microbiology technique involves the following steps:
-
Preparation of Antibiotic Plates : A series of agar plates were prepared, each containing a different, twofold serial dilution of the antibiotic being tested.
-
Inoculum Preparation : The bacterial strains to be tested were cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU) per milliliter.
-
Inoculation : The surface of each antibiotic-containing agar plate was inoculated with the standardized bacterial suspension.
-
Incubation : The inoculated plates were incubated at a controlled temperature (typically 35-37°C) for 18-24 hours.
-
Result Interpretation : The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar plate.
Beta-Lactamase Stability Testing
The stability of this compound to beta-lactamases was assessed by incubating the compound with isolated beta-lactamase enzymes and measuring the rate of hydrolysis. This likely involved spectrophotometric methods to detect the breakdown of the beta-lactam ring.
Mechanism of Action and Resistance
This compound, as a monobactam, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Ceftazidime resistance is often mediated by beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its beta-lactam ring. This compound's stability to many of these enzymes was a key feature of its potential efficacy against resistant strains.
Modern Alternatives for Ceftazidime-Resistant Infections
While this compound showed promise in the 1980s, the landscape of antibiotic resistance has evolved significantly. For contemporary researchers and drug development professionals, the focus for treating infections caused by ceftazidime-resistant Gram-negative bacteria has shifted to newer agents. These include combinations of beta-lactams with novel beta-lactamase inhibitors that can overcome a broader spectrum of resistance mechanisms.
Examples of modern alternatives include:
-
Ceftazidime-avibactam: A combination of a third-generation cephalosporin with a novel non-beta-lactam beta-lactamase inhibitor.
-
Meropenem-vaborbactam: A carbapenem combined with a boronic acid-based beta-lactamase inhibitor.
-
Imipenem-cilastatin-relebactam: A carbapenem and a renal dehydropeptidase inhibitor combined with a diazabicyclooctane beta-lactamase inhibitor.
A direct comparison of this compound's efficacy with these modern agents is not feasible due to the lack of contemporary data for this compound.
Conclusion
This compound was a monobactam antibiotic with potent in-vitro activity against a wide range of Gram-negative bacteria, including some strains that were resistant to other beta-lactams of its time. Its stability against many beta-lactamases was a key characteristic. However, the absence of recent research suggests its development was not pursued. This retrospective guide highlights the historical context of antibiotic discovery and the continuous need for novel agents to combat the ever-evolving mechanisms of bacterial resistance.
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro activity of ceftazidime against resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Monobactam Antibiotics: BO-1165 and Carumonam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two monobactam antibiotics, BO-1165 and carumonam. The information is compiled from preclinical and clinical data to assist researchers and professionals in the field of drug development in understanding the pharmacological profiles of these antimicrobial agents.
Introduction
This compound and carumonam are synthetic monobactam antibiotics characterized by their activity against a broad spectrum of aerobic Gram-negative bacteria. Their unique beta-lactam ring structure confers resistance to many beta-lactamases, making them valuable agents in the face of rising antibiotic resistance. This guide will delve into their mechanism of action, in vitro activity, stability to beta-lactamases, and available pharmacokinetic and in vivo efficacy data.
Mechanism of Action
Both this compound and carumonam exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They specifically target and bind to penicillin-binding proteins (PBPs), with a high affinity for PBP3 of Gram-negative bacteria. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.
In Vitro Activity
The in vitro activity of this compound and carumonam has been evaluated against a wide range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for 90% of organisms (MIC90) for both compounds against key Gram-negative pathogens.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Bacterial Species | This compound | Carumonam |
| Escherichia coli | ≤0.125[1] | 0.5[2][3][4] |
| Klebsiella pneumoniae | ≤0.125[1] | 0.2[2] |
| Klebsiella oxytoca | ≤0.125[1] | 0.2[2] |
| Enterobacter cloacae | 4 - 32[1] | - |
| Citrobacter freundii | 4 - 32[1] | - |
| Proteus mirabilis | ≤0.125[1] | - |
| Proteus vulgaris | ≤0.125[1] | - |
| Providencia rettgeri | ≤0.125[1] | - |
| Providencia stuartii | ≤0.125[1] | - |
| Salmonella spp. | ≤0.125[1] | - |
| Shigella spp. | ≤0.125[1] | - |
| Serratia marcescens | - | - |
| Pseudomonas aeruginosa | Similar to aztreonam, lower than ceftazidime and carumonam[1] | 8[5][6] |
| Haemophilus influenzae | ≤0.125[1] | - |
| Neisseria gonorrhoeae | ≤0.125[1] | - |
Note: A dash (-) indicates that specific data was not available in the searched literature.
Stability to Beta-Lactamases
Both this compound and carumonam demonstrate good stability against a variety of plasmid-mediated and chromosomally-mediated beta-lactamases.
-
This compound: Was not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type 1a, 1c, and 1d beta-lactamases.[1] It has been shown to inhibit the Enterobacter cloacae P99 and inducible Pseudomonas aeruginosa beta-lactamases.[1] However, it was a poor inducer of beta-lactamase.[1]
-
Carumonam: Is resistant to hydrolysis by 12 plasmid-mediated and 7 chromosomal beta-lactamases.[2] It is more stable than aztreonam to hydrolysis by the beta-lactamase of K. oxytoca.[2]
Pharmacokinetics
Carumonam
Pharmacokinetic data for carumonam is available from studies in various animal models and humans.
Table 2: Pharmacokinetic Parameters of Carumonam in Animal Models (20 mg/kg dose)
| Species | Cmax (µg/mL) | T1/2 (h) |
| Mouse | 41 | 0.24 |
| Rat | - | - |
| Rabbit | - | - |
| Dog | - | 1.10 |
| Cynomolgus Monkey | 68 | - |
Note: A dash (-) indicates that specific data was not available in the searched literature.
This compound
At the time of this review, comprehensive pharmacokinetic data for this compound in animal models or humans was not publicly available. Further research is required to determine its absorption, distribution, metabolism, and excretion profile.
In Vivo Efficacy
Carumonam
The in vivo efficacy of carumonam has been demonstrated in murine models of infection. In experimental intraperitoneal infections in mice, the protective activity (50% effective dose) of carumonam correlated well with its in vitro MIC values, showing excellent protective activity against most aerobic Gram-negative bacteria.[2]
This compound
Information regarding the in vivo efficacy of this compound in animal infection models is not currently available in the reviewed literature. Preclinical in vivo studies are necessary to evaluate its therapeutic potential.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following diagram outlines a general workflow for determining the MIC of a monobactam antibiotic.
Caption: Workflow for MIC determination.
In Vivo Efficacy Murine Infection Model
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a new antibiotic in a murine infection model.
Caption: In vivo efficacy murine model workflow.
Conclusion
Both this compound and carumonam are potent monobactam antibiotics with excellent in vitro activity against a range of clinically important Gram-negative pathogens and notable stability to beta-lactamases. Carumonam has been more extensively studied, with available pharmacokinetic and in vivo efficacy data. While the in vitro profile of this compound is promising and comparable to that of carumonam, a significant gap in knowledge exists regarding its pharmacokinetic properties and in vivo performance. Further preclinical studies are essential to fully characterize the therapeutic potential of this compound and to enable a more comprehensive comparison with established monobactams like carumonam. Researchers are encouraged to focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound to determine its viability as a future therapeutic agent.
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of carumonam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of carumonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro antimicrobial activity of carumonam, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro antimicrobial activity of carumonam, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
BO-1165 activity against extended-spectrum beta-lactamase (ESBL) producing E. coli
Data regarding the activity of the monobactam antibiotic BO-1165 against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli is notably absent in recently published scientific literature. While early research from the 1980s positioned this compound as a promising agent against a variety of Gram-negative bacteria, its specific efficacy against the contemporary challenge of ESBL-producing strains remains uninvestigated. This guide synthesizes the available historical data for this compound and provides a comparative framework using data for other monobactams and relevant antibiotics against this critical pathogen.
Executive Summary
Infections caused by ESBL-producing E. coli represent a significant therapeutic challenge due to their resistance to multiple beta-lactam antibiotics. While carbapenems remain a mainstay of treatment, the exploration of alternative agents is crucial. This guide aimed to evaluate the activity of this compound against ESBL-producing E. coli in comparison to other antibiotics. However, a comprehensive search of scientific literature reveals a significant lack of recent data on this compound. The most relevant available information dates back to 1986, predating the widespread recognition and characterization of ESBLs.
Therefore, this document will provide:
-
A summary of the historical in vitro activity of this compound against Gram-negative bacteria.
-
A comparative analysis of other monobactam antibiotics, such as tigemonam and carumonam, against ESBL-producing E. coli, to offer a potential, albeit indirect, performance benchmark.
-
A review of the current treatment landscape for ESBL-producing E. coli infections, highlighting the performance of standard-of-care agents like meropenem.
-
Detailed experimental protocols for the characterization of antibiotic activity against ESBL-producing organisms, which would be applicable to future studies on this compound.
Due to the absence of specific data for this compound against ESBL-producing E. coli, the following sections will focus on providing a comprehensive overview of the methodologies and comparative data for other relevant antibiotics to inform future research and drug development efforts.
Comparative In Vitro Activity
As no direct comparative data for this compound against ESBL-producing E. coli is available, this section presents data for other monobactams and comparator antibiotics.
Table 1: Comparative MIC Distributions of Various Antibiotics against ESBL-Producing E. coli
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Tigemonam | ≤1 | ≤1 | [1] |
| Carumonam | 0.2 | 12.5 | [2] |
| Meropenem | ≤0.125 | 0.25 | [3] |
| Ciprofloxacin | >8 | >8 | [3] |
| Amikacin | 2 | >16 | [3] |
Note: Data for tigemonam and carumonam are against general Enterobacteriaceae and may not be specific to ESBL-producing strains.
Experimental Protocols
To facilitate future research on this compound and to provide context for the existing data on other antibiotics, detailed experimental protocols are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution
-
Bacterial Isolate Preparation: ESBL-producing E. coli isolates are cultured on appropriate agar plates (e.g., MacConkey agar) for 18-24 hours at 35-37°C. Colonies are then suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: A series of twofold serial dilutions of the antibiotic (e.g., this compound, comparators) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Positive (no antibiotic) and negative (no bacteria) control wells are included. The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Inoculum Preparation: A logarithmic-phase culture of the ESBL-producing E. coli isolate is diluted in CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.
-
Sampling and Plating: The tubes are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each tube, serially diluted in sterile saline, and plated onto nutrient agar plates.
-
Enumeration and Analysis: After incubation of the plates, the number of viable colonies is counted. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance in ESBL-producing E. coli is the enzymatic degradation of beta-lactam antibiotics by ESBL enzymes. These enzymes are typically plasmid-mediated and can hydrolyze a wide range of penicillins and cephalosporins. The interaction between a beta-lactam antibiotic and an ESBL-producing bacterium can be visualized as follows:
Caption: Mechanism of action of beta-lactam antibiotics and ESBL-mediated resistance.
Experimental and Logical Workflows
The process of evaluating a novel antibiotic against ESBL-producing pathogens follows a structured workflow, from initial screening to more detailed characterization.
Caption: A typical workflow for the preclinical evaluation of a new antibiotic.
Conclusion and Future Directions
The historical data on this compound suggests it possessed promising activity against Gram-negative bacteria. However, the absence of any recent studies, particularly against clinically important resistant strains like ESBL-producing E. coli, is a significant knowledge gap. To ascertain the potential role of this compound in the current antibiotic landscape, a comprehensive re-evaluation is imperative. Future studies should focus on determining the in vitro activity of this compound against a large panel of contemporary, well-characterized ESBL-producing E. coli isolates. Comparative studies against current standard-of-care agents, such as meropenem and piperacillin-tazobactam, are essential to understand its relative potency. Furthermore, in vivo studies using animal models of infection would be crucial to assess its therapeutic potential. Without such data, the utility of this compound in treating infections caused by ESBL-producing E. coli remains speculative.
References
- 1. Tigemonam, an oral monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of carumonam (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of three different antimicrobial agents against ESBL producing Escherichia coli and Klebsiella pneumoniae blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BO-1165: An In-Vitro Cross-Resistance Profile
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of BO-1165, a monobactam antibiotic, with a focus on its performance against bacterial strains exhibiting resistance to other β-lactam antibiotics. The data presented is compiled from foundational studies to offer a clear perspective on its potential utility and cross-resistance profile.
Executive Summary
This compound is a monobactam antibiotic with potent in-vitro activity primarily against Gram-negative bacteria. It demonstrates stability against common plasmid-mediated and chromosome-mediated β-lactamases, suggesting a lower potential for cross-resistance with certain other β-lactam antibiotics. However, like other monobactams such as aztreonam, it shows reduced efficacy against bacteria that produce specific β-lactamases capable of hydrolyzing this class of drugs. This guide presents a detailed comparison of this compound's activity against various bacterial strains, including those with defined resistance mechanisms, and provides the methodologies for the key experiments cited.
Comparative In-Vitro Activity of this compound
The antibacterial efficacy of this compound has been evaluated against a range of Gram-negative bacteria and compared with other β-lactam antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC₅₀ Values (μg/mL) of this compound and Other Antibiotics Against Various Gram-Negative Bacteria
| Bacterial Species | This compound | Aztreonam | Cefotaxime | Ceftazidime |
| Escherichia coli | ≤0.125 | - | - | - |
| Klebsiella pneumoniae | ≤0.125 | - | - | - |
| Klebsiella oxytoca | ≤0.125 | - | - | - |
| Citrobacter diversus | ≤0.125 | - | - | - |
| Aeromonas hydrophila | ≤0.125 | - | - | - |
| Proteus mirabilis | ≤0.125 | - | - | - |
| Proteus vulgaris | ≤0.125 | - | - | - |
| Providencia rettgeri | ≤0.125 | - | - | - |
| Providencia stuartii | ≤0.125 | - | - | - |
| Yersinia enterocolitica | ≤0.125 | - | - | - |
| Haemophilus influenzae | ≤0.125 | - | - | - |
| Neisseria gonorrhoeae | ≤0.125 | - | - | - |
| Salmonella spp. | ≤0.125 | - | - | - |
| Shigella spp. | ≤0.125 | - | - | - |
| Pseudomonas aeruginosa | 3.12 | Similar to Aztreonam | - | Lower than Ceftazidime |
| Pseudomonas cepacia | 1.56 | - | - | - |
| Pseudomonas maltophilia | Resistant | - | - | - |
| Acinetobacter spp. | Resistant (MIC ≥32) | - | - | - |
Data compiled from Matsuda et al., 1986 and Neu & Chin, 1986.[1][2]
Table 2: In-Vitro Activity of this compound Against β-Lactamase Producing Strains
| Bacterial Strain | β-Lactamase Production | This compound MIC Range (μg/mL) | Comparator MICs (μg/mL) |
| Enterobacter spp. | Derepressed | 4 - 32 | Higher for Aztreonam and Ceftazidime |
| Citrobacter freundii | Derepressed | 4 - 32 | Higher for Aztreonam and Ceftazidime |
Data from Neu & Chin, 1986.[2]
Experimental Protocols
The data presented in this guide were primarily generated using standard in-vitro antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the agar dilution method, which is considered a gold standard for antimicrobial susceptibility testing.[3]
-
Media Preparation: Mueller-Hinton agar was prepared and sterilized according to the manufacturer's instructions.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and comparator antibiotics were prepared and incorporated into the molten agar.
-
Inoculum Preparation: Bacterial isolates were grown overnight and then diluted to achieve a standardized concentration of approximately 1-2 × 10⁸ CFU/mL.[4]
-
Inoculation: A standardized inoculum of each bacterial strain was applied to the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
β-Lactamase Stability Testing
The stability of this compound to various β-lactamases was assessed to understand its potential for cross-resistance.
-
β-Lactamase Extraction: Crude enzyme preparations of various plasmid-mediated and chromosomally-mediated β-lactamases were obtained from different bacterial strains.
-
Hydrolysis Assay: The rate of hydrolysis of this compound by these enzyme preparations was measured spectrophotometrically and compared to the hydrolysis rates of other β-lactam antibiotics.
-
Results: this compound was found to be stable to common plasmid- and chromosomally-mediated β-lactamases but was slightly hydrolyzed by β-lactamases from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia, which are also capable of hydrolyzing aztreonam.[1]
Mechanism of Action and Resistance
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring.
Caption: Mechanism of action and resistance to this compound.
The diagram above illustrates that this compound inhibits penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell death. However, in resistant bacteria, β-lactamase enzymes can hydrolyze and inactivate this compound before it reaches its target.
Experimental Workflow for Cross-Resistance Assessment
A typical workflow to assess the cross-resistance profile of a new antibiotic like this compound is outlined below.
Caption: Workflow for assessing antibiotic cross-resistance.
This workflow involves isolating bacterial strains, identifying their resistance mechanisms, performing susceptibility testing with the new antibiotic and comparators, and analyzing the data to establish patterns of cross-resistance or collateral sensitivity.
References
- 1. In-vitro antibacterial activity of this compound, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
Pioneering Synergy: A Comparative Guide to BO-1165 in Combination Therapy
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a critical frontier. This guide delves into the potential synergy of BO-1165, a monobactam antibiotic, with other prominent antibiotic classes. While direct experimental data on the synergistic effects of this compound is not currently available in published literature, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to investigate and evaluate such combinations. By providing detailed experimental protocols and data presentation frameworks, we aim to facilitate the generation of crucial data to unlock the full therapeutic potential of this compound.
This compound is a monobactam antibiotic with potent activity against a range of Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This targeted action makes it a candidate for combination therapy, particularly with antibiotics that have complementary mechanisms of action.
Potential Synergistic Combinations with this compound
The exploration of antibiotic synergy is crucial for enhancing efficacy, reducing the development of resistance, and potentially lowering required dosages, thereby minimizing toxicity. Based on the mechanisms of action of different antibiotic classes, the following combinations with this compound are prime candidates for investigation:
-
This compound + Aminoglycosides (e.g., Amikacin, Gentamicin, Tobramycin): Aminoglycosides inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. The disruption of the cell wall by this compound may enhance the intracellular uptake of aminoglycosides, leading to a potent synergistic effect.
-
This compound + Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. A combined assault on both cell wall integrity and DNA replication could result in enhanced bactericidal activity.
-
This compound + Other β-Lactams (e.g., Ceftazidime, Imipenem): Combining this compound with another β-lactam that has a different PBP affinity profile could lead to a more comprehensive blockade of cell wall synthesis, potentially overcoming certain resistance mechanisms.
Framework for Evaluating Synergy: Experimental Protocols
To systematically evaluate the synergistic potential of this compound, two primary in vitro methods are recommended: the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill assay to assess the rate and extent of bacterial killing.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Serial dilutions of this compound are made along the rows, and serial dilutions of the second antibiotic are made along the columns.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, which is then diluted to the final desired concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Caption: Workflow for assessing bactericidal activity using the time-kill assay.
Data Presentation
Clear and concise data presentation is paramount for the interpretation and comparison of results. All quantitative data should be summarized in structured tables.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Pseudomonas aeruginosa
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 4 | 1 | 0.5 | Synergy |
| Antibiotic X | 2 | 0.5 | ||
| This compound | 8 | 4 | 1.0 | Additive |
| Antibiotic Y | 1 | 0.5 | ||
| This compound | 2 | 2 | 2.0 | Indifference |
| Antibiotic Z | 16 | 8 |
Table 2: Hypothetical Time-Kill Assay Results for this compound in Combination with Antibiotic X against Escherichia coli
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL | Interpretation |
| Growth Control | 5.7 | 8.9 | +3.2 | - |
| This compound (MIC) | 5.7 | 5.5 | -0.2 | Bacteriostatic |
| Antibiotic X (MIC) | 5.7 | 4.8 | -0.9 | Bacteriostatic |
| This compound + Antibiotic X | 5.7 | 2.1 | -3.6 | Synergy, Bactericidal |
Proposed Signaling Pathway for Synergy
The potential synergistic mechanism between this compound and an aminoglycoside can be visualized as a two-pronged attack on the bacterial cell.
Diagram of Proposed Synergistic Mechanism
Caption: Proposed synergistic mechanism of this compound and an aminoglycoside.
This guide provides the necessary framework to systematically investigate the synergistic potential of this compound. The generation of such data will be invaluable for the scientific community and for the development of novel therapeutic strategies to combat multidrug-resistant Gram-negative pathogens.
A Comparative Analysis of BO-1165 and Meropenem Against Key Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational monobactam antibiotic BO-1165 and the widely used carbapenem antibiotic meropenem, with the inclusion of the related carbapenem BO-2727 for a more comprehensive analysis. The focus is on their in-vitro activity against a range of clinically significant bacterial isolates. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in the field of antimicrobial agents.
Introduction to the Compounds
This compound is a novel monobactam antibiotic characterized by its potent activity against Gram-negative bacteria. Monobactams are β-lactam antibiotics that are structurally distinct due to their monocyclic β-lactam ring. This structural feature renders them inactive against Gram-positive bacteria and anaerobes.
Meropenem is a broad-spectrum carbapenem antibiotic with proven efficacy against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria. Its bactericidal action and stability against many β-lactamases have established it as a critical therapeutic agent for severe bacterial infections.
BO-2727 is an investigational carbapenem that has demonstrated potent in-vitro activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other carbapenems like meropenem.
In-Vitro Activity Against Clinical Isolates
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound, meropenem, and BO-2727 against various clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In-Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | This compound (MIC) | Meropenem (MIC50/MIC90) | BO-2727 (MIC90) |
| Escherichia coli | ≤0.125[1] | 0.03 / 0.06 | - |
| Klebsiella pneumoniae | ≤0.125[1] | 0.06 / 0.25 | - |
| Proteus mirabilis | ≤0.125[1] | - | - |
| Proteus vulgaris | ≤0.125[1] | - | - |
| Salmonella spp. | ≤0.125[1] | - | - |
| Shigella spp. | ≤0.125[1] | - | - |
| Pseudomonas aeruginosa | Similar to Aztreonam[1] | 0.5 / 16 | 2 (Imipenem-susceptible), 8 (Imipenem-resistant) |
| Enterobacter spp. (derepressed) | 4 - 32[1] | - | - |
| Citrobacter freundii (derepressed) | 4 - 32[1] | - | - |
Note: Data for this compound is presented as the concentration inhibiting the majority of isolates. A dash (-) indicates that specific data was not available in the reviewed sources.
Table 2: In-Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | This compound | Meropenem (MIC50/MIC90) | BO-2727 (MIC90) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Inactive[1] | - | 4 - 8 |
Note: this compound is inactive against Gram-positive bacteria. A dash (-) indicates that specific data was not available in the reviewed sources.
Mechanism of Action
Both monobactams and carbapenems target the bacterial cell wall, but their specific binding proteins and spectrum of activity differ.
Caption: Mechanisms of action for carbapenems and monobactams.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in the evaluation of new antimicrobial agents. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
The Emergence of BO-1165: A Novel Monobactam Targeting Multi-Drug Resistant Pathogens
A Comparative Analysis of In Vitro Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multi-drug resistant (MDR) Gram-negative bacteria necessitates the urgent development of novel antimicrobial agents. BO-1165, a new monobactam antibiotic, has demonstrated promising activity against a spectrum of clinically relevant pathogens. This guide provides a comprehensive comparison of this compound's in vitro efficacy against that of other beta-lactam antibiotics, supported by experimental data. Detailed methodologies and a visualization of its mechanism of action are presented to facilitate further research and development in this critical area.
Comparative In Vitro Activity of this compound
This compound has shown potent in vitro activity against a wide range of Gram-negative bacteria, including strains resistant to multiple other antibiotics. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC), has been compared to that of other monobactams like aztreonam and tigemonam, as well as cephalosporins such as ceftazidime and cefotaxime.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the comparative MIC values (in µg/mL) of this compound and other antibiotics against various Gram-negative pathogens. The data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MICs Against Enterobacteriaceae
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | ≤0.06 | 0.12 |
| Aztreonam | 0.12 | 0.25 | |
| Cefotaxime | 0.12 | >128 | |
| Ceftazidime | 0.25 | >128 | |
| Klebsiella pneumoniae | This compound | 0.12 | 0.5 |
| Aztreonam | 0.12 | 1 | |
| Cefotaxime | 0.25 | >128 | |
| Ceftazidime | 0.5 | >128 | |
| Enterobacter cloacae | This compound | 0.5 | 32 |
| Aztreonam | 1 | >128 | |
| Cefotaxime | 4 | >128 | |
| Ceftazidime | 2 | >128 | |
| Serratia marcescens | This compound | 0.5 | 1 |
| Aztreonam | 1 | 4 | |
| Cefotaxime | 2 | 128 | |
| Ceftazidime | 1 | 8 | |
| Proteus mirabilis | This compound | ≤0.06 | 0.12 |
| Aztreonam | ≤0.06 | 0.12 | |
| Cefotaxime | 0.12 | 0.25 | |
| Ceftazidime | 0.12 | 0.25 |
Table 2: Comparative MICs Against Pseudomonas aeruginosa and Other Non-Fermenters
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pseudomonas aeruginosa | This compound | 4 | 16 |
| Aztreonam | 8 | 32 | |
| Ceftazidime | 2 | 8 | |
| Acinetobacter baumannii | This compound | 16 | 32 |
| Aztreonam | 32 | >128 | |
| Ceftazidime | 16 | 64 |
Experimental Protocols
The following methodologies are standard for determining the in vitro activity of new antimicrobial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The protocol is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antimicrobial agent is prepared in a suitable solvent.
-
Serial twofold dilutions of the antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
-
Bacterial isolates are grown on an appropriate agar medium overnight.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanism of Action: Signaling Pathway and Experimental Workflow
This compound, like other monobactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This action is primarily mediated through the inhibition of a specific penicillin-binding protein (PBP).
Signaling Pathway of this compound
The primary target of this compound is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBP3, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacterial isolates is a systematic process designed to ensure accuracy and reproducibility.
Comparative Analysis of Beta-Lactamase Stability: BO-1165 versus Cefotaxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-lactamase stability of the novel monobactam BO-1165 and the established third-generation cephalosporin, cefotaxime. The information presented herein is compiled from publicly available experimental data to assist researchers in understanding the relative performance of these two antimicrobial agents against bacterial resistance mechanisms.
Executive Summary
This compound demonstrates exceptional stability against a range of common beta-lactamases, showing no significant hydrolysis by Richmond-Sykes type Ia, Ic, and Id enzymes. In contrast, cefotaxime exhibits susceptibility to hydrolysis by various beta-lactamases, including Class C enzymes like P99 and extended-spectrum beta-lactamases (ESBLs) such as CTX-M-14. This difference in stability is a critical factor in their respective antimicrobial profiles and potential clinical applications, particularly against infections caused by beta-lactamase-producing bacteria.
Data Presentation: Beta-Lactamase Hydrolysis
The following table summarizes the available quantitative and qualitative data on the hydrolysis of this compound and cefotaxime by specific beta-lactamases.
| Compound | Beta-Lactamase | Hydrolysis Data | Reference |
| This compound | Richmond-Sykes Type Ia, Ic, Id | Not hydrolyzed to any appreciable extent | [1] |
| Enterobacter cloacae P99 | Inhibitory activity observed | [1] | |
| Cefotaxime | Enterobacter cloacae P99 (Class C) | kcat: 0.41 s⁻¹ Km: 17.2 µM | [2] |
| CTX-M-14 (Class A ESBL) | kcat/Km: ~10⁶ M⁻¹s⁻¹ | [3] | |
| Bacteroides fragilis | Vmax: 0.172 µmol/min Km: 1.1 x 10⁻² mM | [4] |
Experimental Protocols
The determination of beta-lactamase stability is typically conducted using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The following is a generalized protocol for such an experiment.
Objective: To determine the rate of hydrolysis of a beta-lactam antibiotic by a purified beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme (e.g., P99, TEM-1)
-
Beta-lactam antibiotics (this compound, cefotaxime)
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer capable of kinetic measurements
-
96-well microplates
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and cefotaxime in an appropriate solvent (e.g., water or DMSO) at a known concentration.
-
Prepare a stock solution of the beta-lactamase enzyme in phosphate buffer at a known concentration.
-
Prepare a working solution of nitrocefin in phosphate buffer. The final concentration in the assay is typically around 100 µM.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of phosphate buffer.
-
Add a specific concentration of the beta-lactam antibiotic (cefotaxime or this compound) to the wells. A range of concentrations is used to determine kinetic parameters (Km and Vmax).
-
For control wells, add buffer instead of the antibiotic.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume of the purified beta-lactamase enzyme to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to the appropriate wavelength for the hydrolyzed product of the test compound (for nitrocefin, the absorbance is monitored at 486 nm).
-
Measure the change in absorbance over time (kinetic read). The rate of hydrolysis is proportional to the rate of change in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Km (Michaelis constant) and Vmax (maximum velocity). The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
For highly stable compounds like this compound, the rate of hydrolysis may be too low to measure accurately. In such cases, the compound's stability is often reported qualitatively as "stable" or "not hydrolyzed."
-
Visualizations
The following diagrams illustrate the mechanism of beta-lactamase action and a typical experimental workflow for assessing beta-lactamase stability.
Caption: Mechanism of beta-lactam antibiotic inactivation by a serine beta-lactamase.
Caption: Workflow for spectrophotometric beta-lactamase stability assay.
References
- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of turnover of cefotaxime by the Enterobacter cloacae P99 and GCl beta-lactamases: two free enzyme forms of the P99 beta-lactamase detected by a combination of pre- and post-steady state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenesis and structural analysis reveal the CTX-M β-lactamase active site is optimized for cephalosporin catalysis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of Cefotaxime by a beta-lactamase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Industrial Compounds: A Guide to BO-1165
The identifier "BO-1165" does not correspond to a standard chemical entity. It is likely a partial or internal designation for one of two commercial products: MICROPOSIT™ REMOVER 1165 or VORAMER™ MR 1165R Isocyanate . This guide provides essential safety, handling, and disposal procedures for both substances, tailored for researchers, scientists, and drug development professionals.
Section 1: MICROPOSIT™ REMOVER 1165
MICROPOSIT™ REMOVER 1165 is a solution of organic compounds, primarily composed of 1-methyl-2-pyrrolidinone (90-99%). It is a combustible liquid that can cause skin and serious eye irritation.[1]
Safety and Handling Precautions
Proper handling of MICROPOSIT™ REMOVER 1165 is crucial to ensure personnel safety. The following is a summary of key safety measures.
| Precautionary Statement | Description |
| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1] |
| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Storage | Store in a well-ventilated place. Keep the container tightly closed and cool. Store locked up.[1] |
| Fire Fighting | In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1] |
Spill and Disposal Procedures
In the event of a spill, immediately contain the material with inert substances like sand or earth. Transfer the spilled material into suitable containers for recovery or disposal. Subsequently, flush the affected area with plenty of water.[2]
Disposal of MICROPOSIT™ REMOVER 1165 must be conducted at an approved waste disposal plant. [1] Always consult local, state, and federal regulations to ensure full compliance.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of MICROPOSIT™ REMOVER 1165.
Section 2: VORAMER™ MR 1165R Isocyanate
VORAMER™ MR 1165R Isocyanate is used in adhesives and coatings. It is classified as a substance that causes skin and eye irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Prolonged or repeated inhalation may cause damage to the respiratory tract.[3]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when working with VORAMER™ MR 1165R Isocyanate.
| Precautionary Statement | Description |
| Prevention | Do not breathe dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Wear protective gloves. In case of inadequate ventilation, wear respiratory protection.[3] |
| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation, rash, or eye irritation persists, get medical advice/attention.[3] |
| Handling | Avoid breathing vapor. Avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated contact with skin. Use with adequate ventilation. Wash thoroughly after handling. Keep container tightly closed.[3] |
Spill and Disposal Procedures
For spills, contact your supplier for clean-up assistance. If ammonia is used for clean-up, ensure good ventilation to prevent vapor exposure. For additional information on disposal, refer to Section 13 of the Safety Data Sheet.[3]
Disposal of VORAMER™ MR 1165R Isocyanate and its container must be done in accordance with local, state, and federal regulations.
Logical Relationship for Hazard Mitigation
The following diagram illustrates the logical relationships for mitigating the hazards associated with VORAMER™ MR 1165R Isocyanate.
References
Protocol for Handling Uncharacterized Chemical Compound BO-1165
Disclaimer: No specific public health and safety information, such as a Material Safety Data Sheet (MSDS), could be found for a substance designated "BO-1165." The following guidelines are based on a general framework for handling novel or uncharacterized chemical compounds where the full toxicological and physical properties are unknown. It is imperative to treat any unknown substance as potentially hazardous. All handling should be conducted by trained personnel in a controlled laboratory environment.
Precautionary Principle and Risk Assessment
Given the absence of specific data for this compound, the precautionary principle must be applied. Assume the substance is hazardous until sufficient data are available to determine its properties. A thorough risk assessment should be conducted before any handling or experimental use.
Risk Assessment Steps:
-
Identify Potential Hazards: Consider the possibility of toxicity (acute and chronic), flammability, reactivity, and corrosivity.
-
Evaluate Exposure Routes: Assess the potential for exposure through inhalation, skin/eye contact, and ingestion.
-
Determine Quantities: The quantity of the substance to be handled will influence the level of containment and personal protective equipment required.
-
Review Experimental Procedures: Analyze the experimental protocol to identify steps with the highest risk of exposure or accidental release.
-
Develop Control Measures: Based on the assessment, establish appropriate engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
The following table summarizes the recommended PPE for handling this compound, assuming a high degree of uncertainty regarding its hazards.
| Protection Type | Equipment | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving recommended. Check for breakthrough time if solvent compatibility is a concern. | Prevents skin contact. |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified). | Protects eyes from splashes and aerosols. |
| Face Protection | Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face. |
| Body Protection | Laboratory Coat | Flame-resistant, with tight-fitting cuffs. | Protects skin and clothing from contamination. |
| Respiratory Protection | Respirator | An N95 respirator may be sufficient for powders. If aerosols are generated or the substance is volatile, a respirator with an appropriate chemical cartridge should be considered based on the risk assessment. | Prevents inhalation of airborne particles or vapors. |
Handling and Operational Plan
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area within the laboratory.
-
Weighing: Weighing of powdered this compound should be done in a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: All containers holding this compound must be clearly labeled with the compound identifier, concentration, date, and a hazard warning (e.g., "Caution: Unknown Hazards").
-
Transport: When transporting this compound within the laboratory, use a secondary container.
Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the immediate area. If the spill is contained within the fume hood, close the sash. If outside the hood, restrict access to the area. Use a chemical spill kit appropriate for the solvent used or a general-purpose sorbent for powders. Do not attempt to clean up a large spill without proper training and equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental waste, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the substance (this compound), and any other chemical constituents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Decision Process
The following diagram illustrates the logical workflow for handling an uncharacterized substance like this compound.
Caption: Workflow for Handling Uncharacterized Substance this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
